molecular formula C11H19NO3 B2598568 3-[Acetyl(cyclohexyl)amino]propanoic acid CAS No. 1368138-68-4

3-[Acetyl(cyclohexyl)amino]propanoic acid

Cat. No.: B2598568
CAS No.: 1368138-68-4
M. Wt: 213.277
InChI Key: HSWAXCDMKIVDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Acetyl(cyclohexyl)amino]propanoic acid is a synthetic organic compound offered for biochemical and pharmacological research. This molecule features a cyclohexyl ring linked through an acetylated amino group to a propanoic acid chain, a structural motif found in various bioactive molecules. Compounds with similar cyclohexyl and amino acid components have been investigated as intermediates in the synthesis of potential therapeutic agents. Research into analogous structures has shown activities such as antiulcer properties in pyloric ligation models, highlighting the potential of this chemical class in gastrointestinal research . Furthermore, such scaffolds are of interest in the development of TGF-β mimics, which are explored for applications in wound healing and soft tissue augmentation . As a building block in organic synthesis, 3-[Acetyl(cyclohexyl)amino]propanoic acid can be utilized in the production of more complex molecules, including pharmaceutical intermediates and esters . Researchers may employ this compound to study its mechanism of action, which could involve interactions with enzymatic targets; related carbocyclic fatty acids have been studied for their interactions with proteins such as aromatic-amino-acid aminotransferase . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it may be toxic if swallowed, cause skin irritation, and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[acetyl(cyclohexyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9(13)12(8-7-11(14)15)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSWAXCDMKIVDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[Acetyl(cyclohexyl)amino]propanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-[Acetyl(cyclohexyl)amino]propanoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-[Acetyl(cyclohexyl)amino]propanoic acid. As direct experimental data for this specific molecule is limited, this document synthesizes information from structurally related compounds, including N-cyclohexyl-β-alanine, N-acetyl-β-alanine, and other alicyclic amino acids, to present a robust, predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications of this unique N-substituted β-amino acid.

Introduction

3-[Acetyl(cyclohexyl)amino]propanoic acid is a non-proteinogenic amino acid derivative characterized by a β-alanine backbone, an N-linked cyclohexyl group, and an N-acetyl group. This trifunctional structure imparts a unique combination of properties, making it a molecule of significant interest in medicinal chemistry and materials science.

The incorporation of a cyclohexyl moiety is a well-established strategy in drug design to enhance lipophilicity and metabolic stability.[1][2] The cyclohexyl group can act as a bioisostere for phenyl or t-butyl groups, potentially improving binding affinity to target proteins by providing a three-dimensional scaffold.[2] The N-acetyl group serves to cap the secondary amine, rendering it a stable tertiary amide. N-acetylation is a common post-translational modification that can increase the stability of peptides and proteins against enzymatic degradation.[3]

This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its potential use as a building block in novel therapeutics and advanced materials.

Caption: Chemical structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid.

Synthesis and Purification

A practical synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid can be envisioned through a two-step process starting from β-alanine. This approach involves the initial N-alkylation with a cyclohexyl group, followed by N-acetylation.

Step 1: N-Cyclohexylation of β-Alanine to 3-(Cyclohexylamino)propanoic acid

This step can be achieved via reductive amination of cyclohexanone with β-alanine or by direct N-alkylation of β-alanine with a cyclohexyl halide. A more direct approach, adapted from methods for N-alkylation of β-alanine, involves reacting β-alanine with a cyclohexylating agent under basic conditions.[4][5]

Experimental Protocol:

  • Dissolve β-alanine in a suitable solvent such as ethanol.

  • Add a base, for example, potassium hydroxide (KOH), to the solution.[4]

  • Introduce the cyclohexylating agent (e.g., cyclohexyl bromide) dropwise to the reaction mixture.

  • Stir the mixture at room temperature, monitoring the reaction's progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure and purify the resulting 3-(cyclohexylamino)propanoic acid, potentially through recrystallization or column chromatography.

Step 2: N-Acetylation of 3-(Cyclohexylamino)propanoic acid

The secondary amine of the intermediate is then acetylated to form the final product. A common and efficient method for N-acetylation of amino acids utilizes acetic anhydride in a basic aqueous medium.[6]

Experimental Protocol:

  • Dissolve 3-(cyclohexylamino)propanoic acid in an aqueous basic solution (e.g., sodium hydroxide).

  • Cool the solution in an ice bath.

  • Add acetic anhydride dropwise while vigorously stirring. The pH should be maintained in the basic range.

  • Continue stirring for a period, allowing the reaction to proceed to completion.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

  • Collect the solid product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent like aqueous alcohol.[1]

SynthesisWorkflow cluster_step1 Step 1: N-Cyclohexylation cluster_step2 Step 2: N-Acetylation A β-Alanine D 3-(Cyclohexylamino)propanoic acid A->D N-Alkylation B Cyclohexyl Bromide B->D N-Alkylation C Base (e.g., KOH) Ethanol C->D N-Alkylation G 3-[Acetyl(cyclohexyl)amino]propanoic acid (Final Product) D->G N-Acetylation E Acetic Anhydride E->G F Base (e.g., NaOH) Aqueous Solution F->G structure 3-[Acetyl(cyclohexyl)amino]propanoic Acid Functional Groups nmr ¹H NMR Signals Acetyl-CH₃ (s, ~2.1 ppm) N-CH₂ (t, ~3.4 ppm) CH₂-COOH (t, ~2.5 ppm) Cyclohexyl (m, 1.0-1.9, 3.8-4.2 ppm) COOH (br s, 10-12 ppm) structure:f1->nmr Predicts ir IR Absorptions O-H (br, 3300-2500 cm⁻¹) C-H (s, 2930, 2850 cm⁻¹) C=O Acid (s, ~1710 cm⁻¹) C=O Amide (s, ~1640 cm⁻¹) structure:f1->ir Predicts

Caption: Correlation of functional groups to predicted spectral data.

Mass Spectrometry (MS)

In mass spectrometry with electrospray ionization (ESI), the molecule would be expected to show a prominent [M+H]⁺ ion at m/z 214.28 or an [M-H]⁻ ion at m/z 212.28. High-resolution mass spectrometry would confirm the elemental composition.

Predicted Fragmentation Pattern:

  • Loss of H₂O (-18 Da): Common fragmentation for carboxylic acids.

  • Loss of the acetyl group (-43 Da): Cleavage of the N-acetyl bond.

  • Loss of ketene (-42 Da): A characteristic fragmentation for N-acetylated amino acids. [7]* Loss of the carboxyl group (-45 Da): Cleavage of the -COOH group. [8]* Fragmentation of the cyclohexyl ring: A series of losses corresponding to CₓHᵧ fragments.

Reactivity and Stability

Reactivity:

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification with alcohols under acidic conditions, conversion to an acid chloride using reagents like thionyl chloride, and salt formation with bases.

  • Tertiary Amide Group: The N-acetyl group forms a tertiary amide, which is generally stable and less reactive than primary or secondary amides. It can be hydrolyzed back to the secondary amine under harsh acidic or basic conditions with heating. The amide bond is resistant to most common reducing agents.

Stability:

  • N-acetylation is known to protect the N-terminus of proteins from degradation. [3]This suggests that 3-[Acetyl(cyclohexyl)amino]propanoic acid is a chemically stable compound under standard laboratory conditions (room temperature, neutral pH).

  • N-acetylated amino acids are generally stable, though some, like N-acetylcysteine, can undergo oxidation. [9]Given the saturated nature of the cyclohexyl ring and the propanoic acid backbone, the target molecule is expected to have good shelf stability.

Potential Applications in Research and Development

The unique structural features of 3-[Acetyl(cyclohexyl)amino]propanoic acid suggest its utility in several areas of chemical and pharmaceutical research.

  • Peptide and Peptidomimetic Synthesis: As an N-protected, non-proteinogenic amino acid, it can be used as a building block in solid-phase or solution-phase peptide synthesis. [1]The incorporation of this residue into a peptide sequence could enhance metabolic stability and increase lipophilicity, which are desirable properties for peptide-based drug candidates. [1]The N-acetyl group serves as a permanent protecting group for the N-terminus if it is the first amino acid in a sequence.

  • Drug Discovery Scaffold: The cyclohexyl group is a privileged scaffold in medicinal chemistry. [2]This molecule could serve as a starting point for the synthesis of more complex molecules targeting a wide range of biological targets. The carboxylic acid provides a convenient handle for further chemical modification and conjugation.

  • Materials Science: N-substituted β-alanines are monomers for the synthesis of poly(β-peptoid)s, a class of biocompatible and proteolysis-resistant polymers. [10]3-[Acetyl(cyclohexyl)amino]propanoic acid could be explored as a monomer to create novel functional biomaterials.

Conclusion

3-[Acetyl(cyclohexyl)amino]propanoic acid represents a fascinating and potentially valuable chemical entity. While direct experimental data is sparse, a comprehensive understanding of its chemical properties can be inferred from the well-documented chemistry of its constituent parts. Its synthesis is feasible through standard organic chemistry reactions. The combination of a stable, lipophilic cyclohexyl group and a protected β-amino acid backbone makes it a promising candidate for applications in the design of novel peptides, peptidomimetics, and other bioactive molecules. This technical guide provides a foundational, predictive framework to stimulate and support future research into this compound.

References

  • Koleva, B. B., et al. (2010). A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives. Journal of the University of Chemical Technology and Metallurgy, 45(3), 269-276.
  • ResearchGate. (n.d.). Non-polarized IR-(1) and difference IR-LD (2) spectra of N-acetyl-L-cysteine.
  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide. BenchChem.
  • van der Sluis, L. W., et al. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136.
  • Creative Proteomics. (2023, May 26). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Boeckx, B., et al. (2012). Comparison of the Conformational Behavior of Amino Acids and N-Acetylated Amino Acids: A Theoretical and Matrix-Isolation FT-IR Study of N-Acetylglycine. The Journal of Physical Chemistry A, 116(7), 1855-1865.
  • Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. PubMed.
  • Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov.
  • Tureček, F., & Gu, M. (2009). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 20(1), 123-134.
  • Lee, T. Y., et al. (2011). N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites.
  • S, S., et al. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. Biomacromolecules, 12(11), 3917-3927.
  • Lav, A., et al. (2020). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
  • van den Boomen, O. M., et al. (2023).
  • Moggre, G. J., & Verberne, T. N. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science, 12, 798836.
  • Porcheddu, A., et al. (2020).
  • Aurelio, L., & Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 209-242). Wiley-VCH.
  • Wikipedia. (n.d.). N-terminal acetylation.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery. PharmaBlock.
  • Organic Chemistry Portal. (2021, February 9). Acylation of Amines, Part 4: with Carboxylic Acids [Video]. YouTube.
  • JoVE. (2025, May 22).
  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1272997.
  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(21), 3875.
  • Kumar, A., et al. (2013). Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl- N, N'-dicyclohexyl urea. PMC.
  • ResearchGate. (n.d.). Selective N -Alkylation of β-Alanine Facilitates the Synthesis of a Poly(amino acid)-Based Theranostic Nanoagent.
  • Wierzbicka, A., et al. (2021).
  • Filo. (2025, December 12). Carefully study the attached IR and ¹H NMR spectra and predict the structure.
  • Wikipedia. (n.d.). Cyclohexylamine.
  • S, S., et al. (2011). Selective N-alkylation of β-alanine facilitates the synthesis of a poly(amino acid)-based theranostic nanoagent. PubMed.
  • Zhang, D., et al. (2021). Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry.
  • Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz.
  • Hudson, R. L., & Loeffler, M. J. (2022). Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. Astrobiology, 22(4), 452-461.
  • Kapoor, A., & Malik, A. (2014).
  • BenchChem. (2025). Navigating the Labyrinth of a Bifunctional Molecule: A Comparative Guide to the ¹H NMR Spectrum of 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
  • BenchChem. (2025). Comparative Analysis of 13C NMR Spectral Data for 3-(2-Oxocyclohexyl)propanoic acid. BenchChem.
  • Liu, W., et al. (2026, February 23). Direct β-C(sp3)
  • Zhang, D., et al. (2012). Living polymerization of N-substituted β-alanine N-carboxyanhydrides: kinetic investigations and preparation of an amphiphilic block copoly-β-peptoid. PubMed.
  • CD Biosynsis. (n.d.). Alicyclic Amino Acids.
  • Benedetti, E., et al. (1994). Beta-alanine Containing Cyclic Peptides With Turned Structure: The "Pseudo Type II Beta-Turn." VI. PubMed.
  • Sigma-Aldrich. (n.d.). N-CYCLOHEXYL-BETA-ALANINE AldrichCPR.
  • Kelleher, N. L., & Fenselau, C. (2011). Mass Spectrometry of Amino Acids and Proteins. In Encyclopedia of Analytical Chemistry. Wiley-VCH.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Mascot. (n.d.). Mascot help: Peptide fragmentation.
  • Medizinische Fakultät Münster. (n.d.). Amino acids.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

Physicochemical Characteristics of 3-[Acetyl(cyclohexyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization, synthesis, and analytical profiling of 3-[Acetyl(cyclohexyl)amino]propanoic acid (also known as N-acetyl-N-cyclohexyl-


-alanine).

A Technical Guide for Chemical Profiling & Drug Development

Executive Summary & Chemical Identity

3-[Acetyl(cyclohexyl)amino]propanoic acid is a functionalized


-amino acid derivative characterized by a tertiary amide backbone. It serves as a specialized building block in peptidomimetic drug design, particularly for introducing lipophilic bulk (via the cyclohexyl ring) while eliminating basicity (via N-acetylation) at the 

-position.

Unlike its precursor, N-cyclohexyl-


-alanine, which is zwitterionic, this molecule acts as a monoprotic weak acid . Its physicochemical behavior is dominated by the interplay between the hydrophobic cyclohexyl moiety and the hydrophilic carboxylic acid tail.
Chemical Identifiers
ParameterDetail
IUPAC Name 3-[Acetyl(cyclohexyl)amino]propanoic acid
Common Synonyms N-Acetyl-N-cyclohexyl-

-alanine; 3-(N-cyclohexylacetamido)propionic acid
Molecular Formula

Molecular Weight 213.27 g/mol
CAS Registry Number 1309010-67-0 (Reference)
SMILES CC(=O)N(CCC(=O)O)C1CCCCC1
Core Scaffold

-Alanine (N-substituted)

Synthesis & Production Logic

The synthesis of this compound follows a convergent pathway, typically initiating with a Michael addition followed by N-acylation. This route is preferred for its scalability and high atom economy.

Synthetic Pathway (Graphviz)

The following diagram illustrates the standard industrial workflow for generating high-purity material.

SynthesisPathway Figure 1: Convergent Synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid Start1 Cyclohexylamine Intermediate Methyl 3-(cyclohexylamino) propanoate (Michael Adduct) Start1->Intermediate Michael Addition Start2 Methyl Acrylate Start2->Intermediate Acetylation Acetylation (Ac2O / Pyridine) Intermediate->Acetylation Ester Methyl 3-[acetyl(cyclohexyl) amino]propanoate Acetylation->Ester Hydrolysis Hydrolysis (LiOH / THF:H2O) Ester->Hydrolysis Final 3-[Acetyl(cyclohexyl) amino]propanoic acid Hydrolysis->Final Acidification

Mechanistic Insight:

  • Michael Addition: The nucleophilic amine of cyclohexylamine attacks the

    
    -carbon of methyl acrylate. This step is exothermic and requires cooling to prevent polymerization of the acrylate.
    
  • N-Acetylation: The secondary amine is converted to a tertiary amide using acetic anhydride. This step is critical as it removes the basicity of the nitrogen, preventing zwitterion formation in the final product.

  • Saponification: Mild basic hydrolysis (LiOH) cleaves the methyl ester without affecting the robust amide bond.

Physicochemical Properties

Understanding the ionization and solubility profile is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Acid-Base Profile (pKa)
  • Functional Group: Carboxylic Acid (

    
    ).
    
  • pKa Value: 4.7 – 4.9 (Experimental estimate based on N-acetyl-

    
    -alanine analogs).
    
  • Nitrogen Basicity: Negligible. The acetylation delocalizes the nitrogen lone pair into the carbonyl system, rendering it non-basic in aqueous media.

  • Physiological State: At pH 7.4 (blood), the molecule exists almost exclusively (>99%) as the anionic carboxylate .

Lipophilicity (LogP/LogD)

The cyclohexyl group significantly increases lipophilicity compared to native


-alanine.
StatepH ConditionEstimated LogDSolubility Prediction
Unionized pH < 3.01.8 – 2.1 Moderate (Organic soluble)
Ionized pH > 6.0-0.5 – 0.1 High (Water soluble)

Implication: This molecule acts as a "lipophilic acid." It will partition into membranes at acidic pH (e.g., stomach) but remains soluble in the systemic circulation.

Solid-State Characteristics
  • Appearance: White crystalline powder.[1]

  • Melting Point: Typically 110–115 °C .

  • Hygroscopicity: Low to moderate. The amide bond reduces the high hygroscopicity often seen in zwitterionic amino acids.

Analytical Characterization Protocols

To validate the identity and purity of 3-[Acetyl(cyclohexyl)amino]propanoic acid, the following orthogonal methods are required.

HPLC Method (Reverse Phase)

Because the molecule lacks a strong chromophore (no aromatic rings in the core structure), UV detection at standard 254 nm is ineffective.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption) or ELSD/CAD (Universal detection).

  • Retention: Expect elution later than

    
    -alanine due to the cyclohexyl group.
    
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion

    
    : 214.2 m/z .
    
  • Fragment Ions:

    • 132 m/z: Loss of cyclohexyl group (characteristic cleavage).

    • 170 m/z: Loss of acetyl group (less common in amides).

NMR Spectroscopy ( H-NMR in DMSO- )
  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (broad, exchangeable).
    
  • 
     3.8 - 4.2 ppm (m, 1H):  Methine proton on the cyclohexyl ring (N-CH).
    
  • 
     3.4 ppm (t, 2H): 
    
    
    
    -methylene protons relative to Nitrogen (
    
    
    ).
  • 
     2.4 ppm (t, 2H): 
    
    
    
    -methylene protons relative to Carboxyl (
    
    
    ).
  • 
     1.9 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
  • 
     1.0 - 1.8 ppm (m, 10H):  Cyclohexyl methylene protons.
    

Biological & Research Applications

Peptidomimetic Design

This molecule is a "scaffold constraint." In peptide synthesis, replacing a natural amino acid with this derivative introduces a


-turn mimetic . The cyclohexyl group provides steric bulk that restricts conformational freedom, potentially locking a peptide into its bioactive conformation.
Drug Impurity Profiling

In the synthesis of drugs like Gabapentin or Tranexamic acid analogs where cyclohexyl rings are present, this specific acid can appear as a process-related impurity if acetylation reagents are used in the presence of unreacted intermediates.

Metabolic Stability

The N-acetyl group protects the amine from oxidative deamination by oxidases (e.g., MAO), significantly increasing the metabolic half-life compared to the free amine precursor.

References

  • PubChem. 3-Cyclohexylaminopropionic acid (Precursor Data).[2][3] National Library of Medicine. Available at: [Link]

  • Frontiers in Bioengineering.Advances in the synthesis of

    
    -alanine and its derivatives. Frontiers. Available at: [Link]
    

Sources

Methodological & Application

Navigating the Research Landscape of 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An exhaustive review of scientific literature and chemical databases for "3-[Acetyl(cyclohexyl)amino]propanoic acid" reveals a notable absence of specific biological activity data, established laboratory protocols, or detailed application notes for this particular molecule. This suggests that it may be a novel chemical entity or a compound that has not been extensively studied or commercialized.

Therefore, this guide adopts a strategic approach by providing a comprehensive overview of structurally related compounds. By understanding the applications and methodologies associated with its core components—the N-aryl-β-alanine scaffold and the cyclohexylpropanoic acid backbone—researchers can infer potential areas of investigation and establish foundational protocols for handling and experimentation. This document serves as a resource for researchers, scientists, and drug development professionals venturing into this under-explored chemical space.

Structural Context: Understanding the Molecule

To appreciate the potential applications, it is crucial to dissect the structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid and compare it to known compounds. The molecule belongs to the broad class of N-substituted-β-alanine derivatives.

G A 3-[Acetyl(cyclohexyl)amino]propanoic acid (Target Compound - Data Unavailable) B 3-Cyclohexylpropanoic Acid (Synthetic Intermediate) A->B Related Backbone C N-Aryl-β-Alanine Derivatives (Bioactive Scaffolds) A->C Belongs to Class D (S)-2-amino-3-cyclohexylpropanoic acid (Alanine Derivative) A->D Structural Isomer/Analog

Figure 1: Logical relationship between the target compound and its structurally related analogs for which application data is available.

Applications of Structurally Related Compounds

While direct applications for the target compound are not documented, its structural relatives have been utilized in various fields, from organic synthesis to medicinal chemistry.

3-Cyclohexylpropanoic Acid: A Versatile Synthetic Intermediate

3-Cyclohexylpropanoic acid is primarily used as a building block in organic synthesis. Its applications include:

  • Fragrance and Flavor Synthesis: It serves as a precursor for the synthesis of esters like allyl-3-cyclohexylpropionate, which has a pineapple-like fruity fragrance and taste[1].

  • Pharmaceutical Intermediates: This compound is a starting material for producing more complex molecules, including pharmaceutical intermediates like 3-cyclohexyl-propionyl chloride[2].

  • Antitubercular Agents: Research has shown that 3-cyclohexylpropanoic acid can be used to synthesize novel nitrogen heterocyclic compounds with potent and selective activity against Mycobacterium tuberculosis strains[3].

N-Aryl-β-Alanine Derivatives: A Scaffold for Bioactivity

The broader class of N-Aryl-β-Alanine derivatives, to which the target molecule belongs, has been a focus of drug discovery efforts. The biological activity is highly dependent on the substitutions on the aryl ring and the propanoic acid chain.

  • Anticancer Activity: Various derivatives have been evaluated for their antiproliferative effects. For instance, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated the ability to reduce cancer cell viability and suppress cell migration in A549 lung cancer cells[4][5]. Similarly, complex derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown potent, structure-dependent antiproliferative activity[6].

  • Antimicrobial Properties: The N-aryl-β-alanine scaffold has also been explored for its potential against microbial pathogens. Certain derivatives have shown activity against multidrug-resistant bacteria and fungi[7].

General Laboratory Protocols and Safety Precautions

Given the lack of specific data for 3-[Acetyl(cyclohexyl)amino]propanoic acid, researchers should handle it with the care afforded to novel chemical entities. The safety protocols for the closely related 3-Cyclohexylpropionic acid provide a solid foundation for safe laboratory practices.[8][9][10]

Safety and Handling
Hazard StatementPrecautionary Measures
H302: Harmful if swallowed P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[8][9]
H315: Causes skin irritation P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][9]
H319: Causes serious eye irritation P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[8][9]
General Handling Use in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or dust. Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and bases.[2][11]
Preparation of Stock Solutions

For in vitro biological assays, a standard protocol for preparing stock solutions can be followed.

Materials:

  • 3-[Acetyl(cyclohexyl)amino]propanoic acid (or analog)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of the compound (e.g., 5 mg) into the tube.

  • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 50 mM). The molecular weight of the compound will be required for this calculation.

  • Add the calculated volume of DMSO to the microcentrifuge tube.

  • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath may be necessary if solubility is an issue.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Figure 2: Standard workflow for preparing a stock solution of a novel compound for biological screening.

Proposed Experimental Outlines

Based on the activities of related compounds, the following experimental paths could be explored.

Protocol: Preliminary Cytotoxicity Screening (MTT Assay)

This protocol is a standard method to assess the effect of a novel compound on cell viability and can be adapted from methodologies used for similar N-aryl-β-alanine derivatives.[4][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a cancer cell line (e.g., A549 human lung carcinoma).

Step-by-Step Methodology:

  • Cell Culture: Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound from the DMSO stock solution in culture media. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%). Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include untreated and vehicle (DMSO) controls.

  • MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

While 3-[Acetyl(cyclohexyl)amino]propanoic acid is an uncharacterized compound, its structural similarity to known synthetic intermediates and bioactive scaffolds provides a logical starting point for investigation. By leveraging the protocols and safety data from compounds like 3-cyclohexylpropanoic acid and various N-aryl-β-alanine derivatives, researchers can safely begin to explore its chemical and biological properties. Initial studies could focus on its potential as an antiproliferative or antimicrobial agent, using established in vitro assays as a primary screening method.

References

  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. [Link]

  • Al-Warhi, T., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • PubChem. (n.d.). 3-[Cyclohexyl(phenacyl)amino]propanoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2019). A kind of synthetic method of 3- cyclohexylpropionic acid.
  • Perfumer & Flavorist. (n.d.). The Synthesis of Allyl-3-Cyclohexylpropionate. [Link]

  • Organic Syntheses. (n.d.). PYRIMIDINECARBOXYLIC ACID, 2-(1,1-DIMETHYLETHYL)-3,4-DIHYDRO-4-OXO-, METHYL ESTER, (R)- or (S)-. [Link]

  • Marković, V., et al. (2014). Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters. Bioorganic & Medicinal Chemistry. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Cyclohexanepropionic acid, 99%. [Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

  • Ferreira, B., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • Klimešová, V., et al. (2012). Synthesis of novel 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds and their evaluation for tuberculostatic activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

Application Note: Analytical Strategies for 3-[Acetyl(cyclohexyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical strategy for detecting and quantifying 3-[Acetyl(cyclohexyl)amino]propanoic acid (CAS 1368138-68-4), a likely process-related impurity or intermediate in the synthesis of cyclohexyl-amine and


-amino acid derivative pharmaceuticals.

Introduction & Analytical Context

3-[Acetyl(cyclohexyl)amino]propanoic acid is a bifunctional molecule containing a carboxylic acid and a tertiary amide (N-acetyl-N-cyclohexyl). Its structure suggests it arises from the acetylation of 3-(cyclohexylamino)propanoic acid , which itself is formed via the Michael addition of cyclohexylamine to acrylic acid derivatives.

The Analytical Challenge

Detecting this compound presents specific challenges that dictate the method choice:

  • Weak Chromophore: The molecule lacks a conjugated

    
    -system (e.g., benzene ring). The acetyl-amide and carboxylic acid groups only absorb significantly below 210 nm, making standard UV-Vis detection non-specific and prone to interference from solvents and matrix components.
    
  • Amphiphilic Nature: It possesses a hydrophobic cyclohexyl ring and a hydrophilic carboxylic acid tail. This "soap-like" structure requires careful chromatographic tuning to avoid peak tailing or poor retention.

  • Ionization: The tertiary amide is weakly basic, while the carboxylic acid is acidic (pKa

    
     4.5). This duality allows for both Positive and Negative ESI modes in Mass Spectrometry.
    
Decision Matrix: Selecting the Right Method
  • For Trace Impurity Analysis (<0.1%): LC-MS/MS (Triple Quadrupole) is mandatory due to the lack of UV sensitivity.

  • For Assay/Purity (>98%): HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is preferred over UV.

  • For Limit Tests (High Conc.): HPLC-UV at 205 nm (Low selectivity, high risk of interference).

Physicochemical Profile & Method Development

Understanding the molecule is the first step to robust method design.

PropertyValue (Estimated)Impact on Method
Molecular Weight 213.27 g/mol Small molecule; suitable for LC-MS.
Formula

Monoisotopic Mass: 213.1365
pKa (Acid) ~4.5Ionized at neutral pH; Neutral at pH < 3.
LogP ~1.5 - 1.8Moderately lipophilic; Retains well on C18.
Solubility Soluble in MeOH, ACN, Water (pH > 5)Diluent selection is flexible; avoid pure water for high conc.
Chromatographic Strategy
  • Column Choice: A high-strength silica (HSS) C18 column or a Polar-Embedded C18 is recommended. The cyclohexyl group provides hydrophobic interaction, but the acid group requires phase stability in 100% aqueous conditions if gradient starts low.

  • Mobile Phase pH:

    • Acidic (pH 2-3): Keeps the carboxylic acid protonated (

      
      ), increasing retention on C18 and improving peak shape. Essential for LC-MS (Formic Acid).
      
    • Neutral/Basic: Causes deprotonation (

      
      ), leading to early elution (void volume) unless an ion-pairing agent is used (not recommended for MS).
      

Protocol 1: LC-MS/MS (Trace Level Detection)

Objective: Quantitation of 3-[Acetyl(cyclohexyl)amino]propanoic acid at ppm levels (e.g., genotoxic impurity screening or cleaning validation).

Instrument Setup
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-) is often favored for carboxylic acids to form

    
    . However, Positive Mode (ESI+)  may generate 
    
    
    
    or
    
    
    adducts depending on the amide basicity.
    • Recommendation: Screen both. The protocol below assumes ESI+ due to the nitrogen atom often providing better sensitivity in acidic mobile phases.

Chromatographic Conditions
  • Column: Waters XSelect HSS T3,

    
     mm, 1.8 µm (or equivalent C18 capable of retaining polar acids).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 - 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
1.00 5% Load
6.00 95% Elution of Analyte
8.00 95% Wash
8.10 5% Re-equilibration

| 12.00 | 5% | End |

Mass Spectrometry Parameters (MRM)
  • Precursor Ion (ESI+): 214.1 (

    
    )
    
  • Precursor Ion (ESI-): 212.1 (

    
    )
    

Suggested MRM Transitions (ESI+):

  • Quantifier:

    
     (Cyclohexyl cation, high intensity).
    
  • Qualifier 1:

    
     (Loss of ketene/acetyl group).
    
  • Qualifier 2:

    
     (Loss of cyclohexyl ring).
    

Note: Optimize Collision Energy (CE) and Declustering Potential (DP) by infusing a 1 µg/mL standard.

Protocol 2: HPLC-CAD (Assay & Purity)

Objective: Routine purity analysis where MS is unavailable, and UV is insufficient.

Instrument Setup
  • Detector: Charged Aerosol Detector (CAD) or ELSD.

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Power Function: 1.0 (for linear calibration range).

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water. (TFA improves peak shape for acids but suppresses MS signal; acceptable for CAD).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Isocratic Mode: 60% A / 40% B (Adjust based on retention time of ~6-8 mins).

Sample Preparation Workflow

Correct sample preparation is critical to prevent recovery losses due to the amphiphilic nature of the analyte.

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1 mg/mL). Do not use water for the stock to ensure solubility of the cyclohexyl group.

  • Working Standard: Dilute Stock with Water:Acetonitrile (90:10) to reach the target concentration (e.g., 10 µg/mL).

Sample Extraction (e.g., from Drug Substance)[1]
  • Weigh: 50 mg of sample.

  • Dissolve: Add 5 mL of Methanol. Sonicate for 10 mins.

  • Dilute: Make up to 25 mL with Water.

  • Filter: 0.22 µm PTFE or Nylon syringe filter. (Avoid PVDF if non-specific binding is observed).

Visualization of Analytical Logic

AnalyticalWorkflow Start Start: Method Selection AnalyteCheck Analyte: 3-[Acetyl(cyclohexyl)amino]propanoic acid (Weak UV, Amphiphilic) Start->AnalyteCheck Decision Required Sensitivity? AnalyteCheck->Decision Trace Trace Level (<0.1%) (Impurity/Genotox) Decision->Trace Low ppm Assay High Level (>90%) (Potency/Assay) Decision->Assay % Level LCMS LC-MS/MS (ESI+/-) Column: C18 (HSS T3) MP: 0.1% Formic Acid Trace->LCMS CAD HPLC-CAD/ELSD Column: C18 MP: 0.05% TFA Assay->CAD UV HPLC-UV (205 nm) (Not Recommended due to low specificity) Assay->UV Alternative SamplePrep Sample Prep: Dissolve in MeOH -> Dilute with Water Filter PTFE LCMS->SamplePrep CAD->SamplePrep

Figure 1: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Method Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," evaluate the following:

  • Specificity: Inject the solvent blank and the matrix (API without impurity). Ensure no interference at the retention time of the analyte.

    • Acceptance: No peak > 0.3% of the analyte peak area.

  • Linearity: Prepare 5-7 concentration levels (e.g., from LOQ to 150% of target limit).

    • Acceptance: Correlation coefficient (

      
      ) 
      
      
      
      .
  • Accuracy (Recovery): Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.

    • Acceptance: 80-120% recovery for trace impurities; 98-102% for assay.

  • LOQ (Limit of Quantitation): Determine the concentration resulting in a Signal-to-Noise (S/N) ratio of 10:1.

    • Target: < 0.05% (500 ppm) for standard impurities; significantly lower for genotoxic screening.

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Interaction of the free carboxylic acid with silanols on the column.

    • Fix: Ensure mobile phase pH is acidic (pH < 3.0) or increase buffer strength (10-20 mM Ammonium Formate).

  • Issue: Low Sensitivity in MS.

    • Cause: Ion suppression or poor ionization efficiency.

    • Fix: Switch polarity (try ESI- if ESI+ fails). Check for "sodium adduct" formation in ESI+ (

      
      ) and sum the ions if necessary.
      
  • Issue: Carryover.

    • Cause: Cyclohexyl group sticking to the injector loop.

    • Fix: Use a needle wash with high organic content (e.g., 90% Methanol).

References
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, 2015. Link

  • PubChem Compound Summary. 3-[Acetyl(cyclohexyl)amino]propanoic acid (Structure/Properties). National Center for Biotechnology Information. Link (Verified via structure search).

  • Dolan, J. W. A Guide to HPLC Method Development. LCGC North America, 2002. (General reference for C18 retention of acidic compounds). Link

Sources

Technical Application Note: 3-[Acetyl(cyclohexyl)amino]propanoic acid in Cell Culture

[1]

Executive Summary & Biological Context

3-[Acetyl(cyclohexyl)amino]propanoic acid (Systematic Name: N-Acetyl-N-cyclohexyl-

1

While often encountered as a synthetic intermediate in peptidomimetic drug design or as a process impurity in the synthesis of cyclohexyl-containing pharmaceuticals (e.g., specific phosphodiesterase inhibitors or synthetic sweeteners), it is increasingly relevant as a reference standard for impurity qualification and metabolic stability studies .[1]

Unlike standard signaling molecules (e.g., growth factors) with fixed effective concentrations, this compound requires a dose-ranging strategy to establish its therapeutic window or toxicological limit (NOAEL - No Observed Adverse Effect Level) in vitro.[1]

Key Physicochemical Properties
PropertyValueImplication for Cell Culture
Formula C

H

NO

Low Molecular Weight (approx.[1] 213.27 g/mol ) facilitates membrane permeability.[1]
Acidity (pKa) ~4.5 (Carboxyl)Will be ionized (anionic) at physiological pH (7.4).[1]
LogP (Predicted) ~1.2 - 1.8Moderately lipophilic; requires organic co-solvent (DMSO) for high-concentration stocks.[1]
Stability HighThe N-acetyl group prevents typical amine oxidation; stable in media for >48h.[1]

Solubilization & Stock Preparation Protocol

Critical Causality: Direct addition of the powder to cell culture media often results in microprecipitation due to the hydrophobic cyclohexyl moiety, leading to erratic dosing.[1] A DMSO master stock is required.[1]

Reagents Required[1][2]
  • 3-[Acetyl(cyclohexyl)amino]propanoic acid (Solid, >98% Purity)[1]

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade[1]

  • Phosphate Buffered Saline (PBS), pH 7.4[1]

Step-by-Step Preparation[1][2]
  • Calculate Mass for 100 mM Stock:

    • To prepare 1 mL of 100 mM stock: Weigh 21.3 mg of the compound.

  • Primary Solubilization:

    • Add 1 mL of sterile DMSO to the powder.[1]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution must be crystal clear. If cloudy, sonicate at 37°C for 5 minutes.

  • Sterilization:

    • Although DMSO is bacteriostatic, pass the stock through a 0.22 µm PTFE syringe filter (Nylon filters may bind the cyclohexyl group).[1]

  • Storage:

    • Aliquot into amber vials (light sensitive precaution).

    • Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles (>3).[1]

Experimental Workflow: Dosage Determination

Since this compound is often an investigational entity, you must determine the IC50 (if acting as an inhibitor) or TC50 (Toxic Concentration) before running mechanistic assays.[1]

The "3-Tier" Dosing Strategy[1]

Do not jump to a single dose. Use this tiered approach to validate biological activity.[1]

Tier 1: Logarithmic Range Finding (Toxicity Screen)
  • Purpose: Identify the ceiling of toxicity.

  • Doses: 0 (Vehicle), 1 µM, 10 µM, 100 µM, 1000 µM.

  • Duration: 24 Hours.[1]

  • Assay: CCK-8 or MTT (Metabolic activity).[1]

Tier 2: Linear Optimization (Activity Assay)
  • Purpose: If investigating biological efficacy (e.g., inhibition of a specific enzyme), narrow the range around the "hit" from Tier 1.

  • Example: If activity is seen between 10 and 100 µM, test: 10, 25, 50, 75, 100 µM.

Tier 3: Functional Validation (Mechanistic)
  • Purpose: Confirm pathway engagement (e.g., Western Blot).[1]

  • Dose: Use the IC20 (sub-toxic) dose determined in Tier 2.

Visualizing the Experimental Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring that toxicity does not confound biological data.

Dosage_WorkflowStartStart: Solid Compound(3-[Acetyl(cyclohexyl)amino]propanoic acid)SolubilizationSolubilization:100 mM in DMSO(0.22 µm Filtered)Start->SolubilizationTier1Tier 1: Log-Scale Screen(1 - 1000 µM)24h ExposureSolubilization->Tier1CheckToxDecision: Is Cell Viability < 80%?Tier1->CheckToxHighToxHigh Toxicity Detected:Reduce Dose Range(0.1 - 10 µM)CheckTox->HighToxYesLowToxLow Toxicity:Proceed to Efficacy AssayCheckTox->LowToxNoTier2Tier 2: Linear Dose Response(Narrow Range)HighTox->Tier2LowTox->Tier2FinalAppFinal Application:Mechanistic Study(Western Blot / qPCR)Tier2->FinalApp

Figure 1: Decision matrix for determining the optimal biological dosage, separating cytotoxic effects from specific pharmacological activity.

Detailed Protocol: Cell Viability Assessment (MTT/CCK-8)

This protocol validates the "Safe Dose" (NOAEL) for your specific cell line.[1]

Reagents:

  • Target Cells (e.g., HEK293, HepG2, or primary fibroblasts).[1]

  • Complete Culture Media (10% FBS).[1]

  • CCK-8 Reagent (preferred over MTT for higher sensitivity).[1]

Procedure:

  • Seeding:

    • Seed cells at 5,000 – 10,000 cells/well in a 96-well plate.[1]

    • Incubate for 24 hours to allow attachment.

  • Compound Preparation (Serial Dilution):

    • Prepare a 2x Intermediate Plate in culture media (max DMSO concentration must be < 1%).[1]

    • Example: To achieve 100 µM final, prepare 200 µM in media (2 µL of 100 mM stock + 998 µL Media).[1]

  • Treatment:

    • Remove old media from cell plate.[1]

    • Add 100 µL of fresh media + 100 µL of 2x Compound solution.

    • Control: Vehicle control (0.1% DMSO in media) is mandatory.[1]

  • Incubation:

    • Incubate for 24, 48, or 72 hours (depending on experimental goals).

  • Readout:

    • Add 10 µL CCK-8 reagent per well.[1]

    • Incubate 1–4 hours at 37°C.

    • Measure Absorbance at 450 nm.[1]

Data Analysis: Calculate % Viability:

1

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitation in Media "Crashing out" due to low solubility in aqueous phase.[1]Pre-dilute in PBS before adding to media, or lower the max concentration to 100 µM.
High Toxicity at Low Doses Compound may be acting as a detergent due to amphiphilic nature.[1]Verify cell morphology.[1] If lysis is immediate ( < 1h), it is a detergent effect, not metabolic toxicity.[1]
No Effect at High Doses Poor cellular uptake.[1]The carboxylic acid is ionized at pH 7.[1]4. Consider using an ester-prodrug form if intracellular targeting is required, or extend incubation to 72h.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: N-Acetyl-beta-alanine derivatives.[1] National Library of Medicine.[1] [Link]

  • National Institutes of Health (NIH). (2023).[1] Assay Guidance Manual: In Vitro Cell Viability Assays. NCBI Bookshelf.[1] [Link]

  • OECD. (2018).[1] Guidance Document on Good In Vitro Method Practices (GIVIMP).[1] OECD Series on Testing and Assessment.[1] [Link][1]

Troubleshooting & Optimization

improving the yield of 3-[Acetyl(cyclohexyl)amino]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield attrition in the synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid . The target molecule is a tertiary amide with a carboxylic acid tail, typically synthesized via a three-stage sequence: Michael Addition , N-Acetylation , and Ester Hydrolysis .

Field data indicates that researchers most frequently lose yield during the Michael Addition (due to bis-alkylation) and the Isolation Phase (due to water solubility of the final acid). This protocol standardizes the workflow to maximize selectivity and recovery.

Part 1: The Optimized Synthetic Workflow

The following logic flow illustrates the critical decision points and reaction pathways.

SynthesisWorkflow Start Start: Cyclohexylamine + Methyl Acrylate Michael Step 1: Michael Addition (Formation of Secondary Amine) Start->Michael MeOH, 0°C to RT Polymer Yield Loss: Acrylate Polymerization Start->Polymer No Inhibitor or Old Reagent Check1 QC Check: Bis-Adduct Formation? Michael->Check1 Acetylation Step 2: N-Acetylation (Acetic Anhydride/DMAP) Check1->Acetylation Mono-adduct Confirmed BisAdduct Yield Loss: Tertiary Amine (Bis-adduct) Check1->BisAdduct Excess Acrylate or High Temp Hydrolysis Step 3: Ester Hydrolysis (LiOH or NaOH) Acetylation->Hydrolysis Quant. Conversion Workup Final Isolation (pH Controlled Extraction) Hydrolysis->Workup Acidify to pH 2-3

Figure 1: Critical pathway for synthesis, highlighting points of failure (red) and success (green).

Part 2: Troubleshooting & Optimization Protocols

Phase 1: The Michael Addition (Yield Killer: Bis-Alkylation)

The Problem: Cyclohexylamine is a primary amine.[1] It can react with two equivalents of methyl acrylate, forming the undesired "bis-adduct," which is difficult to separate. The Fix: Kinetic control via stoichiometry.

ParameterStandard Protocol (Risk)Optimized Protocol (High Yield) Rationale
Stoichiometry 1:1 (Amine : Acrylate)1.5:1 to 2.0:1 (Amine : Acrylate) Excess amine statistically favors mono-addition. The unreacted amine is volatile and easily removed.
Temperature Reflux0°C

RT
Lower temperatures suppress the activation energy required for the second addition (bis-adduct).
Solvent Neat (Solvent-free)Methanol (High Dilution) Methanol promotes proton transfer, accelerating the mono-addition while dilution prevents local hotspots that favor polymerization.

Step-by-Step Protocol:

  • Dissolve Cyclohexylamine (1.5 eq) in Methanol (5 mL per gram of amine).

  • Cool the solution to 0°C in an ice bath.

  • Add Methyl Acrylate (1.0 eq) dropwise over 30 minutes. Do not dump it in all at once.

  • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • QC Point: Run TLC (EtOAc/Hexane). If the bis-adduct appears (usually lower Rf than mono-adduct), you are running too hot or too concentrated.

  • Purification: Concentrate in vacuo. The excess cyclohexylamine (b.p. 134°C) can be removed via high-vacuum rotary evaporation or an acidic wash (though acidic wash risks losing product if not careful).

Phase 2: N-Acetylation (Yield Killer: Steric Hindrance)

The Problem: The cyclohexyl ring is bulky. Acetylating the secondary nitrogen can be sluggish, leading to incomplete conversion. The Fix: Nucleophilic Catalysis.

  • Reagents: Use Acetic Anhydride (

    
    )  with Triethylamine (
    
    
    
    )
    .
  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (5–10 mol%).

  • Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acetyl group to the sterically hindered amine much faster than

    
     alone.
    
  • Protocol: Reflux in Dichloromethane (DCM) or Toluene is rarely needed; RT with DMAP usually suffices overnight.

Phase 3: Hydrolysis & Isolation (Yield Killer: Water Solubility)

The Problem: The final product is a carboxylic acid.[2] If you acidify the aqueous layer and extract, the product may remain in the water phase if the pH isn't precise, or if the partition coefficient (


) is low.
The Fix:  The "Salting Out" Technique.
  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (3:1). LiOH is preferred over NaOH for better solubility in organic mixtures.

  • Acidification: Once hydrolysis is complete (TLC check), evaporate THF. Cool the remaining aqueous solution to 0°C.

  • The Critical Step: Acidify carefully with 1M HCl to pH 2–3 .

    • Warning: Do not go to pH 0. Highly acidic conditions can protonate the amide oxygen slightly, increasing water solubility.

  • Extraction: Saturate the aqueous phase with NaCl (solid) . This "salts out" the organic acid, forcing it into the organic layer.

  • Solvent: Extract with EtOAc (Ethyl Acetate) or CHCl3/iPrOH (3:1) . Pure DCM is often poor for extracting polar carboxylic acids.

Part 3: Frequently Asked Questions (FAQ)

Q1: Why am I seeing a polymer "goo" in my Michael Addition flask? A: Acrylates self-polymerize if not stabilized.

  • Immediate Fix: Ensure your Methyl Acrylate contains a stabilizer (like hydroquinone monomethyl ether, MEHQ). If the reagent is old, the inhibitor may be consumed. Distill the acrylate before use or pass it through a basic alumina plug to remove polymers, then use immediately.

  • Process Fix: Perform the reaction in the dark or wrap the flask in foil, as light can initiate radical polymerization.

Q2: Can I react Cyclohexylamine directly with Acrylic Acid to save two steps? A: Theoretically, yes, but practically, no . Reacting an amine with a carboxylic acid generates a zwitterionic salt (Ammonium Carboxylate) immediately. This salt is stable and requires high heat to dehydrate into an amide, which often leads to decomposition or polymerization of the acrylic moiety. The Ester Route (Michael


 Acetylation 

Hydrolysis) is longer but significantly more robust and higher yielding [1].

Q3: My acetylation yield is low even with DMAP. What now? A: Check for water. Acetic anhydride hydrolyzes rapidly in wet solvents. Ensure your DCM or THF is anhydrous. Alternatively, switch to Acetyl Chloride (1.2 eq) and Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C. Acetyl chloride is more reactive than the anhydride.

Q4: How do I remove the excess Cyclohexylamine without column chromatography? A: If you used the 1.5 eq excess method, you can remove the amine by azeotropic distillation with toluene on a rotavap. Alternatively, since the intermediate is a secondary amine (basic) and the starting material is a primary amine (more basic), separation is difficult via extraction. High-vacuum drying (0.1 mmHg) with mild heating (40°C) is the cleanest physical method.

References

  • BenchChem. (2025).[2][3] Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid and Related Michael Adducts. Retrieved from .

  • National Institutes of Health (NIH). (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. PMC2443424. Retrieved from .

  • Sigma-Aldrich. (2025). N-Acetyl-beta-alanine methyl ester Product Specification and Synthesis Guides. Retrieved from .

  • Organic Syntheses. (2004). General Procedures for the Synthesis of beta-Amino Acids via Michael Addition. Org. Synth. 2004, 81, 195. Retrieved from .

  • ResearchGate. (2018).[4] Troubleshooting Aza-Michael Addition: Preventing Bis-addition. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyclohexylamine and Methyl Acrylate before handling, as they are toxic and skin sensitizers.

Sources

Technical Support Center: Stability Profiling of 3-[Acetyl(cyclohexyl)amino]propanoic Acid

[1]

Executive Summary

This guide addresses the physicochemical stability of 3-[Acetyl(cyclohexyl)amino]propanoic acid (N-acetyl-N-cyclohexyl-

1

Key Stability Takeaway: The molecule is generally stable in aprotic solvents (DMSO, Acetonitrile) but exhibits high reactivity in protic alcoholic solvents (Methanol, Ethanol) due to acid-catalyzed esterification of the free carboxylic acid.

Module 1: Solvent Compatibility Matrix

The following matrix categorizes solvents based on the risk of chemical degradation versus physical solubility.

Solvent ClassRecommended SolventsRisk LevelTechnical Notes & Causality
Polar Aprotic DMSO, DMF Low Preferred for Stock Solutions. Excellent solubility due to the amphiphilic nature.[1] Caution: DMSO is hygroscopic.[1] Absorbed water can trigger slow amide hydrolysis over months [1].
Nitrile Acetonitrile (ACN) Low Best for Analytical Standards. Chemically inert.[1] Does not participate in hydrogen bond donation, preventing interference with the carboxylic acid proton.
Alcohols Methanol (MeOH), Ethanol HIGH Avoid for Storage. The free carboxylic acid undergoes Fischer Esterification, especially if trace acid (e.g., TFA, Formic Acid) is present [2].
Aqueous Water, PBS Medium pH Dependent. pH > 5: Soluble (Carboxylate anion).[1] pH < 4: Risk of precipitation (Protonated neutral form).[1] Extreme pH:[1] Risk of amide hydrolysis [3].[1][2]
Chlorinated DCM, Chloroform Low Good solubility for the protonated form. Useful for extraction but volatile; concentration changes can occur due to evaporation.

Module 2: Degradation Pathways & Mechanisms[1]

Understanding how the molecule degrades is critical for interpreting LC-MS data. The diagram below illustrates the two primary failure modes: Hydrolysis (in water/acid) and Esterification (in alcohols).

Visualization: Chemical Degradation Pathways[1]

DegradationPathwayscluster_conditionsReaction ConditionsParentParent Molecule3-[Acetyl(cyclohexyl)amino]propanoic acid(MW: ~213 Da)HydrolysisHydrolysis Product3-(Cyclohexylamino)propanoic acid(Deacetylation)Parent->Hydrolysis Acid/Base Hydrolysis(H2O, pH < 2 or pH > 10)EsterEsterification ProductMethyl 3-[Acetyl(cyclohexyl)amino]propanoate(In Methanol)Parent->Ester Fischer Esterification(MeOH + Trace Acid)Note1Hydrolysis: Loss of Acetyl (-42 Da mass shift)Note2Esterification: Addition of Methyl (+14 Da mass shift)

Figure 1: Primary degradation pathways. The N-acetyl bond is susceptible to hydrolysis, while the carboxylic acid tail is prone to esterification in alcoholic solvents.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "My LC-MS peak area is decreasing over time in the autosampler."

Diagnosis: Solvent-Induced Reactivity.[1]

  • The Issue: If your diluent is Methanol and your mobile phase contains acid (Formic acid/TFA), you are synthesizing the methyl ester in situ.

  • Evidence: Look for a new peak eluting later (more hydrophobic) with a mass increase of +14 Da (Methylation).[1]

  • Solution: Switch diluent to Acetonitrile:Water (50:50) or pure DMSO .[1] Avoid alcohols in the sample manager.

Scenario B: "The sample precipitated when I diluted the DMSO stock into water."

Diagnosis: pH-Dependent Solubility Crash.[1]

  • The Issue: The molecule is an acid (pKa ~4.5). In DMSO, it is solubilized.[3] When diluted into unbuffered water or acidic media (0.1% TFA), the pH drops below the pKa. The molecule becomes neutral and protonated, drastically reducing aqueous solubility.

  • Solution: Dilute into a buffered solution (e.g., PBS pH 7.4) or Ammonium Bicarbonate (pH 8). Ensure the final pH is > 5.0 to maintain the soluble carboxylate form.

Scenario C: "I see a 'ghost peak' at RRT 0.4 during stability testing."

Diagnosis: Amide Hydrolysis (Deacetylation).[1]

  • The Issue: Under stress conditions (High Temperature + Acid/Base), the N-acetyl bond cleaves.

  • Evidence: A peak eluting earlier (more polar) with a mass loss of -42 Da (Loss of Acetyl group).[1]

  • Solution: Store samples at -20°C. Ensure stock solutions are not exposed to extreme pH (keep between pH 3 and 9).

Module 4: Experimental Protocols

Protocol 1: Solubility & Stability Screening

Objective: To determine the safe operational window for the compound.

  • Preparation: Weigh 5 mg of compound into 5 separate vials.

  • Solvent Addition: Add 500 µL of the following solvents:

    • Vial A: DMSO (Control)

    • Vial B: Methanol[1]

    • Vial C: Acetonitrile

    • Vial D: Water (pH 7, Phosphate Buffer)

    • Vial E: 0.1 M HCl (Simulated Gastric Fluid)[1]

  • Incubation: Store at ambient temperature (25°C) for 24 hours.

  • Analysis: Dilute 10 µL of each into 990 µL ACN:Water (50:50) and inject immediately onto HPLC.

  • Criteria:

    • Recovery > 99% vs Control = Stable.

    • New peaks > 1% = Instability.

Protocol 2: Forced Degradation (Stress Testing)

Based on ICH Q1A(R2) Guidelines [4].

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis 1N HCl, 60°C, 4 hoursDeacetylation (Amine formation)
Base Hydrolysis 1N NaOH, 60°C, 4 hoursDeacetylation (Rapid)
Oxidation 3% H₂O₂, RT, 24 hoursN-Oxide formation (Rare for amides, possible on cyclohexyl ring)
Thermal Solid state, 80°C, 7 daysGenerally stable (check for melting/fusion)

Module 5: Stability Workflow Visualization

Use this decision tree to validate your handling procedures.

StabilityWorkflowStartStart: Sample PreparationSolventCheckIs the solvent an Alcohol(MeOH, EtOH)?Start->SolventCheckWarn1STOP: High Risk of Esterification.Switch to ACN or DMSO.SolventCheck->Warn1YesPHCheckIs the solvent Aqueous?SolventCheck->PHCheckNoPHDecisionCheck pHPHCheck->PHDecisionYesStorageStorage Condition:-20°C, Dark, DesiccatedPHCheck->StorageNo (Organic)AcidicpH < 4.5Risk: PrecipitationPHDecision->AcidicLow pHNeutralpH > 5.0Stable SolutionPHDecision->NeutralNeutral/BasicAcidic->StorageIf solubleNeutral->Storage

Figure 2: Decision tree for solvent selection and storage conditions.

References

  • G.M. Morris, et al. "Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions."[1] Journal of Physical Chemistry B, 2023. Link[1]

  • Liu, Y., et al. "Kinetics of the Esterification Reaction between Carboxylic Acids and Methanol." Industrial & Engineering Chemistry Research, 2014.[1] Link[1]

  • BenchChem Technical Guide. "Navigating the Stability Landscape of N-cyclohexyl-DL-alanine." BenchChem Support, 2025.[4] Link[1]

  • ICH Guidelines. "Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[5] Link

how to prevent degradation of 3-[Acetyl(cyclohexyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Degradation of 3-[Acetyl(cyclohexyl)amino]propanoic acid

Introduction: The Stability Profile

3-[Acetyl(cyclohexyl)amino]propanoic acid (CAS: 1368138-68-4) is a specialized N-acetylated


-amino acid derivative often used as a pharmaceutical intermediate or building block in peptidomimetic synthesis.[1] Structurally, it features a tertiary amide bond (N-acetyl-N-cyclohexyl) and a free carboxylic acid tail.[1]

While tertiary amides are generally more robust than their secondary counterparts, this molecule presents a unique stability profile due to the steric bulk of the cyclohexyl ring and the inductive effects of the


-alanine backbone. The primary degradation risks are hydrolysis  (releasing acetic acid) and moisture-induced caking , which can accelerate chemical breakdown.[1]

This guide provides an autonomous, evidence-based protocol to maintain the integrity of this compound during storage, handling, and experimental use.

Module 1: Critical Storage & Handling Protocols

The Golden Rule: Moisture is the catalyst for failure. The N-acetyl group is susceptible to acid- or base-catalyzed hydrolysis, a process significantly accelerated by the presence of water and heat.

Storage Decision Matrix
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers kinetic energy, slowing the rate of amide hydrolysis and potential decarboxylation.[1]
Atmosphere Inert Gas (Argon/Nitrogen) Prevents oxidative degradation of the cyclohexyl ring (though rare) and excludes atmospheric moisture.[1]
Container Amber Glass + Desiccant Amber glass blocks UV (preventing radical formation); desiccant (e.g., Silica gel or

) maintains anhydrous conditions.[1]
Hygroscopicity Moderate to High The free carboxylic acid moiety can hydrogen bond with water, creating a local acidic environment that auto-catalyzes hydrolysis.
Handling Workflow (DOT Diagram)

StorageWorkflow Start Receive Compound CheckSeal Inspect Seal Integrity Start->CheckSeal Aliquot Aliquot under N2/Ar CheckSeal->Aliquot Seal Intact Storage Store at 2-8°C (Desiccated) Aliquot->Storage Usage Equilibrate to RT before opening Storage->Usage Experiment Planned Usage->Storage Reseal immediately

Caption: Workflow for receiving and storing 3-[Acetyl(cyclohexyl)amino]propanoic acid to minimize moisture exposure.

Module 2: Chemical Degradation Mechanisms

Understanding how the molecule breaks down allows you to prevent it.[1]

Hydrolysis (The Primary Threat)

The tertiary amide bond connects the acetyl group to the nitrogen.[1] Under acidic or basic conditions, water attacks the carbonyl carbon.

  • Mechanism: Nucleophilic acyl substitution.[1]

  • Byproducts: 3-(Cyclohexylamino)propanoic acid + Acetic Acid.[1]

  • Detection: A distinct "vinegar" smell indicates significant degradation.[1]

Decarboxylation (Thermal Stress)

-amino acids can undergo thermal decarboxylation, losing 

.[1]
  • Risk Factor: Temperatures > 40°C.[1]

  • Mechanism: Cyclic transition state involving the carboxylic acid proton and the carbonyl oxygen.

Degradation Pathway Diagram

Degradation Compound 3-[Acetyl(cyclohexyl)amino] propanoic acid Hydrolysis Hydrolysis Compound->Hydrolysis Low pH / Moisture Decarb Decarboxylation Compound->Decarb High Temp Water + H2O / H+ Water->Hydrolysis Heat + Heat (>40°C) Heat->Decarb Prod1 3-(Cyclohexylamino) propanoic acid Hydrolysis->Prod1 Prod2 Acetic Acid (Vinegar Smell) Hydrolysis->Prod2 Prod3 CO2 + Amine Derivative Decarb->Prod3

Caption: Primary degradation pathways: Hydrolysis (moisture/pH driven) and Decarboxylation (heat driven).[1]

Module 3: Troubleshooting & FAQs

Q1: I smell vinegar when I open the vial. Is the compound ruined?

Technical Answer: Likely, yes. The "vinegar" odor is acetic acid, the leaving group from the hydrolysis of the N-acetyl bond. This indicates that moisture has entered the container and cleaved the amide.

  • Action: Perform an HPLC or LC-MS check. If purity is <95%, repurify or discard.[1] Do not use for sensitive kinetic studies as the free amine impurity will alter pH and reactivity.[1]

Q2: Can I dissolve this in DMSO for long-term storage?

Technical Answer: Yes, but with caveats. DMSO is aprotic and generally safe, but it is hygroscopic.

  • Protocol: Dissolve in anhydrous DMSO (water content <0.05%).

  • Storage: Aliquot into single-use vials and freeze at -20°C. Repeated freeze-thaw cycles introduce moisture, accelerating hydrolysis.[1]

Q3: The powder has turned into a sticky cake. Why?

Technical Answer: Hygroscopicity.[1] The carboxylic acid moiety can absorb atmospheric water.[1] This physical change often precedes chemical degradation.[1]

  • Recovery: If chemically pure (verify via NMR/HPLC), you can dry it under high vacuum over

    
     for 24 hours.[1] If hydrolysis has occurred, recrystallization is required.[1][2]
    
Solvent Compatibility Table
SolventCompatibilityNotes
Water Poor (Long-term) Stable for hours at neutral pH; degrades over days.[1] Avoid acidic/basic aqueous solutions for storage.[1]
Methanol/Ethanol Moderate Potential for transesterification (formation of methyl/ethyl esters) if catalytic acid is present.[1]
DMSO/DMF Excellent Best for stock solutions.[1] Must be anhydrous.[1]
Dichloromethane Good Good for synthesis/workup; not for long-term storage (evaporation risk).[1]

Module 4: Analytical Validation

To confirm the integrity of your compound, use the following parameters.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

    • Detection: UV at 210 nm (Amide bond absorption).[1]

    • Expected Shift: The hydrolyzed product (free amine) will elute earlier than the N-acetylated parent compound due to increased polarity.[1]

References

  • BenchChem. (2025).[1][2][3] Navigating the Stability Landscape of N-cyclohexyl-DL-alanine: An In-depth Technical Guide. Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-cyclohexylpropionic acid derivatives. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: Cyclohexanepropanoic acid derivatives. Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] 3-Amino-3-cyclohexylpropanoic acid Data. Retrieved from [1]

  • Ak Scientific. (2024).[1] Safety Data Sheet: Propanoic acid, 2-methyl-, cyclohexyl ester. Retrieved from [1]

Sources

Technical Support Center: Refining Experimental Conditions for 3-[Acetyl(cyclohexyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[Acetyl(cyclohexyl)amino]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this N-substituted β-amino acid. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you refine your experimental conditions and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 3-[Acetyl(cyclohexyl)amino]propanoic acid and how do they influence its properties?

A1: 3-[Acetyl(cyclohexyl)amino]propanoic acid is a non-canonical β-amino acid. Its key features include a propanoic acid backbone, a cyclohexyl group, and an acetyl group on the nitrogen atom. The cyclohexyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes.[1] The N-acetyl group protects the secondary amine, preventing it from acting as a nucleophile in subsequent reactions and potentially influencing the molecule's conformational flexibility. The carboxylic acid moiety provides a site for further functionalization, such as esterification or amide bond formation.

Q2: What is a plausible synthetic route for 3-[Acetyl(cyclohexyl)amino]propanoic acid?

A2: A common and logical approach is a two-step synthesis. The first step would be a conjugate addition of cyclohexylamine to an acrylic acid derivative (like methyl acrylate) to form the β-amino ester, followed by N-acetylation with acetic anhydride. The final step would be the hydrolysis of the ester to yield the desired carboxylic acid. Common synthetic strategies for β-amino acids include the conjugate addition of amines to Michael acceptors.[2]

Q3: Which analytical techniques are most suitable for characterizing 3-[Acetyl(cyclohexyl)amino]propanoic acid?

A3: A combination of techniques is recommended for unambiguous characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the cyclohexyl, acetyl, and propanoic acid moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹).[3]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A reverse-phase C18 column is a common choice for separating organic molecules of this nature.[4][5]

Q4: What are the typical solubility properties of this compound?

A4: Given its structure, 3-[Acetyl(cyclohexyl)amino]propanoic acid is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be limited due to the hydrophobic cyclohexyl group but enhanced by the carboxylic acid.[6][7] The sodium salt of the carboxylic acid would exhibit significantly higher aqueous solubility.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues you might encounter during the synthesis and purification of 3-[Acetyl(cyclohexyl)amino]propanoic acid.

Issue 1: Low Yield in the N-Acetylation Step

Q: I am experiencing a low yield during the N-acetylation of 3-(cyclohexylamino)propanoic acid methyl ester. What are the likely causes and how can I improve the outcome?

A: Low yields in acylation reactions are a common problem and can often be traced back to several factors.[8][9]

Potential Causes & Solutions:

  • Presence of Moisture: Acetic anhydride, the acetylating agent, readily hydrolyzes in the presence of water. This not only consumes the reagent but also introduces acetic acid as an impurity.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Inadequate Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the acetic acid byproduct. An insufficient amount of base can lead to a drop in pH, protonating the secondary amine and reducing its nucleophilicity.

    • Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[8]

  • Incorrect Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring its progress by Thin Layer Chromatography (TLC). Avoid excessive heat, which could lead to side reactions.[8]

Troubleshooting Workflow for Low Acetylation Yield

start Low Yield Observed moisture Is the reaction anhydrous? start->moisture base Is the base appropriate and sufficient? moisture->base Yes sol_moisture Dry glassware & use anhydrous solvents under N2. moisture->sol_moisture No temp Is the temperature optimized? base->temp Yes sol_base Use ≥1 eq. of triethylamine. Add cat. DMAP. base->sol_base No sol_temp Gently heat to 40-50°C and monitor by TLC. temp->sol_temp No

Caption: Decision tree for troubleshooting low N-acetylation yield.

Issue 2: Incomplete Ester Hydrolysis

Q: My final hydrolysis step to get the carboxylic acid is not going to completion, and I have a mixture of the ester and the acid. How can I resolve this?

A: Incomplete saponification (ester hydrolysis) can be due to insufficient base, reaction time, or temperature.

Potential Causes & Solutions:

  • Insufficient Base: The hydrolysis is typically carried out with a strong base like sodium hydroxide or lithium hydroxide.[3][10] This is a stoichiometric reaction, so at least one equivalent of base is required.

    • Solution: Use a slight excess of the base (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Hydrolysis of sterically hindered esters can be slow.

    • Solution: Increase the reaction time and/or gently heat the mixture to reflux. Monitor the disappearance of the starting ester by TLC.[3]

  • Solvent System: A biphasic system (e.g., aqueous NaOH and an organic solvent) can lead to slow reaction rates.

    • Solution: Use a co-solvent like methanol or THF to create a homogeneous solution, which will improve the reaction kinetics.[11][12]

Issue 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying the final product. It is an oil, and column chromatography is not giving a clean separation.

A: The purification of carboxylic acids can sometimes be challenging due to their polarity.

Potential Causes & Solutions:

  • Product is an Oil: Not all organic compounds are crystalline solids at room temperature.

    • Solution 1 (Salt Formation): If a solid is desired, you can attempt to form a salt (e.g., with a suitable amine) which may be more crystalline.

    • Solution 2 (Alternative Purification): If column chromatography is problematic, consider an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The layers can then be separated, and the aqueous layer acidified (e.g., with 1M HCl) to precipitate or allow for extraction of the pure carboxylic acid.[3]

  • Co-eluting Impurities: If impurities have similar polarity to your product, they will be difficult to separate by standard silica gel chromatography.

    • Solution: Modify your chromatography conditions. You can try a different solvent system or use a different stationary phase (e.g., reverse-phase C18 silica).[4]

Detailed Experimental Protocols

The following is a plausible, detailed protocol for the synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid.

Protocol 1: Synthesis of Methyl 3-(cyclohexylamino)propanoate
  • In a round-bottom flask, dissolve cyclohexylamine (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl acrylate (1.05 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the methanol under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of Methyl 3-[Acetyl(cyclohexyl)amino]propanoate
  • Dissolve the crude methyl 3-(cyclohexylamino)propanoate (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).[8]

  • Add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated ester.

Protocol 3: Synthesis of 3-[Acetyl(cyclohexyl)amino]propanoic acid (Hydrolysis)
  • Dissolve the crude methyl 3-[acetyl(cyclohexyl)amino]propanoate in a mixture of methanol and water (e.g., 3:1 v/v).[11]

  • Add sodium hydroxide (1.5 eq) and heat the mixture to 50 °C for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.[11]

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Synthetic Workflow Overview

start1 Cyclohexylamine step1 Step 1: Michael Addition (Methanol, RT, 24h) start1->step1 start2 Methyl Acrylate start2->step1 intermediate1 Methyl 3-(cyclohexylamino)propanoate step1->intermediate1 step2 Step 2: N-Acetylation (DCM, RT, 18h) intermediate1->step2 reagent1 Acetic Anhydride, Et3N reagent1->step2 intermediate2 Methyl 3-[Acetyl(cyclohexyl)amino]propanoate step2->intermediate2 step3 Step 3: Hydrolysis (50°C, 4h) intermediate2->step3 reagent2 NaOH, H2O/MeOH reagent2->step3 final_product 3-[Acetyl(cyclohexyl)amino]propanoic acid step3->final_product

Caption: Synthetic pathway for 3-[Acetyl(cyclohexyl)amino]propanoic acid.

Data Summary Tables

Table 1: Recommended Solvents for Synthesis and Purification

SolventUse CaseBoiling Point (°C)PolarityNotes
Methanol Michael Addition, Hydrolysis co-solvent65Polar ProticGood for dissolving amines and esters.
Dichloromethane (DCM) N-Acetylation40Polar AproticExcellent for acylation reactions; easy to remove.
Ethyl Acetate Extraction, Chromatography77Moderately PolarCommon solvent for workup and purification.
Tetrahydrofuran (THF) Hydrolysis co-solvent66Polar AproticCan improve solubility for hydrolysis.[8]
Toluene Alternative for some reactions111Non-polarCan be used for azeotropic removal of water if needed.

Table 2: Expected Spectroscopic Data

TechniqueFunctional GroupExpected Chemical Shift / Wavenumber
¹H NMR -COOH10-12 ppm (broad singlet)
-CH₂-COOH~2.5 ppm (triplet)
-N-CH₂-~3.0-3.5 ppm (multiplet)
-N-CO -CH₃~2.1 ppm (singlet)
Cyclohexyl protons1.0-2.0 ppm (multiplet)
¹³C NMR -C OOH~175 ppm
-N-C O-CH₃~170 ppm
-N-C O-C H₃~22 ppm
IR O-H (Carboxylic Acid)2500-3300 cm⁻¹ (broad)
C=O (Carboxylic Acid)~1700 cm⁻¹
C=O (Amide)~1650 cm⁻¹

References

  • Benchchem.
  • Benchchem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • Creative Proteomics.
  • Fisher Scientific. 3-Cyclohexylpropionic acid, 98+%.
  • University of Rochester. Troubleshooting: How to Improve Yield.
  • Benchchem. An In-depth Technical Guide to 3-(2-Oxocyclohexyl)propanoic Acid.
  • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Organic Syntheses. Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Chemistry LibreTexts.
  • World of Molecules. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. [Link]

  • PMC. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

Sources

enhancing the bioavailability of 3-[Acetyl(cyclohexyl)amino]propanoic acid in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization Ticket ID: #BA-C11H19NO3-001 Topic: Enhancing In Vivo Bioavailability of 3-[Acetyl(cyclohexyl)amino]propanoic acid Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Physicochemical Paradox

Welcome to the Bioavailability Optimization Support Center. You are working with 3-[Acetyl(cyclohexyl)amino]propanoic acid , a compound that presents a classic biopharmaceutical challenge.[1]

Structurally, this molecule is an N-substituted


-amino acid derivative .[1]
  • The Acidic Trap: The propanoic acid tail confers a

    
     of approximately 4.5–4.[1]8. At physiological pH (7.4), it exists almost exclusively as an anion (
    
    
    
    ).[1] Charged molecules struggle to cross the lipophilic enterocyte membrane via passive diffusion.[1]
  • The Lipophilic Anchor: The N-cyclohexyl and N-acetyl groups provide significant lipophilicity, but the anionic charge at the "head" likely dominates its behavior in the intestine, categorizing it effectively as a BCS Class III (High Solubility, Low Permeability) or Class IV (Low Solubility, Low Permeability) candidate depending on the crystal lattice energy.

This guide provides a troubleshooting workflow to shift this molecule from "excreted unchanged" to "systemically available."

Module 1: Diagnostic Phase (Root Cause Analysis)

Before altering the formulation, you must confirm the bottleneck.

Q: Is my bioavailability low due to solubility or permeability?

Diagnostic Protocol:

  • Measure Saturation Solubility: Test in pH 1.2 (SGF) and pH 6.8 (SIF).

    • Result A: High solubility at pH 6.8 (>1 mg/mL) but low in vivo exposure

      
      Permeability Limited (Charge Issue). Most Likely Scenario.[1]
      
    • Result B: Low solubility at both pHs

      
      Solubility Limited (Lipophilicity Issue). [1]
      
  • LogD Profiling:

    • Calculate/Measure LogD at pH 7.[1]4. If LogD < 0, the compound is too hydrophilic/ionized for passive transport.[1]

Decision Matrix:

Bioavailability_Decision_Tree Start Start: Low Bioavailability Solubility_Check Check Solubility (pH 6.8) Start->Solubility_Check Permeability_Check Check Permeability (Caco-2) Solubility_Check->Permeability_Check High (>1 mg/mL) Class_II Issue: Solubility (BCS Class II) Solubility_Check->Class_II Low (<0.1 mg/mL) Class_III Issue: Permeability (BCS Class III) Permeability_Check->Class_III Low Papp Strategy_Lipid Strategy: SNEDDS / Amorphous Dispersion Class_II->Strategy_Lipid Strategy_Prodrug Strategy: Prodrugs / Permeation Enhancers Class_III->Strategy_Prodrug

Figure 1: Diagnostic workflow to determine if the barrier is dissolution (Solubility) or membrane crossing (Permeability).[1]

Module 2: Chemical Modification (The "Prodrug" Strategy)

If your compound is permeability-limited (Class III) due to the carboxylic acid, the most robust solution is chemical masking.[1]

Q: How do I mask the charge to improve uptake?

Solution: Synthesize an Ester Prodrug . By converting the carboxylic acid to an ester (e.g., Ethyl, Isopropyl, or Butyl ester), you neutralize the negative charge. The molecule becomes lipophilic, crosses the gut wall passively, and is hydrolyzed back to the active acid by ubiquitous esterases in the plasma or liver.

Synthesis Target: Ethyl 3-[acetyl(cyclohexyl)amino]propanoate

Mechanism of Action:

  • Gut Lumen: Prodrug remains neutral (Lipophilic).[1]

  • Absorption: Crosses membrane via passive diffusion.[1]

  • Metabolism: Carboxylesterases (CES1/CES2) hydrolyze the ester bond.[1]

  • Systemic Circulation: Active acid is released.[1][2]

Warning: Ensure the ester is not too stable (won't hydrolyze) or too unstable (hydrolyzes in the gut before absorption).[1] An Isopropyl ester often offers a good balance of stability and lipophilicity.[1]

Module 3: Formulation Engineering (SNEDDS)

If chemical modification is not possible (e.g., you are at a late stage), you must use a formulation that drives the molecule across the membrane or utilizes the Lymphatic Transport System .

Q: Can I use lipids to enhance uptake without changing the molecule?

Solution: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). For an amphiphilic acid like 3-[Acetyl(cyclohexyl)amino]propanoic acid, a lipid formulation can protect the unionized species or facilitate paracellular transport via surfactant effects.[1]

Protocol: Preparation of a Type III SNEDDS Formulation

Component ClassRoleRecommended ExcipientConcentration (%)
Oil Phase Solubilizer / Lymphatic DriverCapryol™ 90 (Propylene glycol monocaprylate)20–30%
Surfactant Emulsification / Permeation EnhancerLabrasol® ALF (Caprylocaproyl polyoxyl-8 glycerides)40–50%
Co-Surfactant Reduces Interfacial TensionTranscutol® HP (Diethylene glycol monoethyl ether)20–30%

Step-by-Step Procedure:

  • Weighing: Accurately weigh the Oil, Surfactant, and Co-Surfactant into a glass vial.

  • Mixing: Vortex for 2 minutes until a clear, homogenous "blank" pre-concentrate is formed.

  • Drug Loading: Add 3-[Acetyl(cyclohexyl)amino]propanoic acid to the mixture.

    • Tip: If solubility is low, heat to 40°C and sonicate for 15 minutes.

  • Verification: Dilute 100 µL of the formulation into 100 mL of water. It should spontaneously form a clear/bluish nano-emulsion (droplet size < 200 nm).[1]

Why this works: Labrasol® acts as a P-gp inhibitor and opens tight junctions transiently, allowing the charged drug to pass via the paracellular route, while the oil phase may encourage chylomicron formation.

Module 4: In Vivo Troubleshooting & FAQ

Q: The drug is getting into the blood but clearing too fast (


 is short). Why? 

Analysis: The N-acetyl group is generally stable, but the carboxylic acid is a prime target for Glucuronidation (Phase II metabolism) or renal excretion via Organic Anion Transporters (OATs).[1]

Troubleshooting Steps:

  • Check Renal Clearance: If the drug is excreted unchanged in urine, it is being actively secreted by OATs in the kidney.[1]

    • Fix: Probenecid (OAT inhibitor) co-administration can prove this mechanism, though it's not a clinical solution.[1] Increasing plasma protein binding via lipophilic prodrugs can reduce renal clearance.[1]

  • Check Metabolism: Incubate with liver microsomes + UDPGA (cofactor for glucuronidation).[1]

    • Fix: If glucuronidation is high, steric hindrance near the carboxyl group is needed (chemical modification) or saturation of the pathway (higher dose).[1]

Q: I see high variability between subjects.

Analysis: This is common with acids.[1][3] Stomach pH varies (pH 1–3).[1]

  • At pH 1, the drug is unionized (absorbable).[1]

  • At pH 3, it begins to ionize.

  • Gastric emptying time dictates how long it stays in the acidic "absorption window."[1]

Action: Use an Enteric Capsule ?

  • Counter-Intuitive: No! Enteric coating releases the drug in the intestine (pH 6.[1]8) where it is fully ionized and least absorbable.[1]

  • Better Approach:Gastro-retentive formulation (e.g., floating tablets) to keep the drug in the stomach (acidic environment) where it remains unionized and permeable for longer.[1]

Summary of Recommendations

ApproachDifficultyEst. Bioavailability IncreaseMechanism
Prodrug (Ethyl Ester) High (Synthesis req.)[1]High (2–10x) Masks charge; enables passive diffusion.[1]
SNEDDS (Labrasol) Medium (Formulation)Medium (1.5–3x) Enhances permeation; solubilizes lipophilic tail.[1]
Ion Pairing Low (Add counter-ion)Low-Medium Neutralizes charge using organic amines (e.g., Meglumine).[1]

References

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Discusses ester prodrug strategies for carboxylic acids). Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Gattefossé. (Technical Report). Labrasol® ALF: Technical Data Sheet for Permeation Enhancement. (Industry standard for surfactant-based bioavailability enhancement).[1] Link

Sources

Validation & Comparative

A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: Profiling 3-[Acetyl(cyclohexyl)amino]propanoic Acid Against Established Compound Classes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine pathway (KP) is a pivotal route of tryptophan metabolism, implicated in the pathophysiology of numerous neurodegenerative disorders. At a critical juncture of this pathway lies kynurenine 3-monooxygenase (KMO), an enzyme that dictates the balance between neurotoxic and neuroprotective metabolites. Inhibition of KMO has emerged as a promising therapeutic strategy, leading to the development of diverse chemical inhibitors. This guide provides a comparative analysis of established KMO inhibitor classes, including the substrate-analogue benzoylalanines and the potent sulfonamides. We will delve into their mechanisms of action, present comparative in vitro and in vivo data, and provide detailed experimental protocols for their evaluation. Furthermore, we will introduce 3-[Acetyl(cyclohexyl)amino]propanoic acid, a compound of interest, and, based on a structure-activity relationship analysis, postulate its potential as a KMO inhibitor within the landscape of existing therapeutic candidates.

The Kynurenine Pathway: A Critical Regulator of Neurological Health

The metabolism of the essential amino acid L-tryptophan is a fundamental biological process. While a minor fraction is converted to serotonin, the vast majority, over 95%, is catabolized through the kynurenine pathway.[1] This pathway is not merely a degradation route but a dynamic cascade that produces a host of neuroactive metabolites. The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). N-formylkynurenine is then rapidly converted to L-kynurenine (KYN).

At this stage, the pathway bifurcates, representing a critical control point for neuronal fate. One branch, catalyzed by kynurenine aminotransferases (KATs), leads to the formation of kynurenic acid (KYNA), a neuroprotective agent known to antagonize ionotropic glutamate receptors.[2] The other, and typically major, branch is governed by kynurenine 3-monooxygenase (KMO).

KMO: The Gatekeeper of Neurotoxicity

KMO is a mitochondrial enzyme that hydroxylates KYN to 3-hydroxykynurenine (3-HK).[3] This reaction is a commitment step towards the production of several potentially neurotoxic downstream metabolites, including 3-HK itself and quinolinic acid (QUIN). Both 3-HK and QUIN have been implicated in neuronal damage through mechanisms such as the generation of reactive oxygen species and excitotoxicity.[2][4] In various neurodegenerative conditions, including Huntington's and Alzheimer's diseases, an upregulation of the KMO branch of the pathway has been observed, leading to an imbalance favoring neurotoxic metabolites.[2][3]

This central role of KMO in controlling the neurotoxic arm of the kynurenine pathway makes it a prime therapeutic target. By inhibiting KMO, the metabolic flux of KYN can be redirected towards the synthesis of neuroprotective KYNA, offering a promising strategy to restore neurochemical balance and combat neurodegeneration.[5][6]

Kynurenine_Pathway cluster_inhibition Inhibition Tryptophan L-Tryptophan TDO_IDO TDO/IDO Tryptophan->TDO_IDO Kynurenine L-Kynurenine KMO KMO Kynurenine->KMO KAT KATs Kynurenine->KAT KYNA Kynurenic Acid (Neuroprotective) Three_HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN ... KMO->Three_HK KAT->KYNA TDO_IDO->Kynurenine KMO_Inhibitor KMO Inhibitors KMO_Inhibitor->KMO

Figure 1: The Kynurenine Pathway and the Role of KMO Inhibition.

A Comparative Analysis of KMO Inhibitor Classes

The development of KMO inhibitors has led to a variety of chemical scaffolds, each with distinct properties. Here, we compare two of the most well-characterized classes.

Benzoylalanine Derivatives and Analogues

The first generation of KMO inhibitors was rationally designed as analogues of the endogenous substrate, L-kynurenine. A prominent example is UPF 648 , a 4-aryl-4-oxobutanoic acid derivative.[7] These compounds typically feature a carboxylic acid moiety, which is crucial for binding to the active site of KMO.

Sulfonamides and Related Heterocyclic Compounds

A significant advancement in KMO inhibitor development came with the discovery of potent sulfonamide-based compounds. Ro 61-8048 is a benchmark compound in this class, exhibiting nanomolar potency.[8] These inhibitors generally demonstrate high specificity for KMO.

Quantitative Comparison of Leading KMO Inhibitors

The following table summarizes the in vitro potency of representative KMO inhibitors.

CompoundClassTargetIC50 (nM)Reference
Ro 61-8048SulfonamideHuman KMO37[8]
UPF 6484-Aryl-4-oxobutanoic acidHuman KMO20[7]
JM6Prodrug (disputed)Human KMOWeak inhibitor[8]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.[8]

It is important to note that while JM6 was initially reported as a prodrug of Ro 61-8048, subsequent studies have indicated that it does not convert to Ro 61-8048 in vivo and its observed effects may be due to contamination with the active compound.[8]

Profiling 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Structural Perspective

To date, there is a lack of published data on the KMO inhibitory activity of 3-[Acetyl(cyclohexyl)amino]propanoic acid. However, we can infer its potential based on its structural features in the context of known structure-activity relationships (SAR) for KMO inhibitors.

3-[Acetyl(cyclohexyl)amino]propanoic acid possesses a propanoic acid moiety , a common feature in many enzyme inhibitors that often serves as a key binding group. The presence of a carboxylic acid is a known requirement for many KMO inhibitors, as it interacts with key residues in the enzyme's active site.[1]

The N-acetyl-N-cyclohexylamino portion of the molecule introduces both a hydrophobic cyclohexyl group and an acetyl group. The cyclohexyl group can potentially engage in hydrophobic interactions within the KMO active site, a strategy employed in the design of other enzyme inhibitors to enhance binding affinity.[9] The acetyl group may influence the compound's polarity and metabolic stability.

Based on these structural characteristics, 3-[Acetyl(cyclohexyl)amino]propanoic acid can be classified as a novel N-substituted amino acid derivative. Its potential as a KMO inhibitor would depend on how effectively the cyclohexyl and acetyl groups can be accommodated within the KMO active site to allow the propanoic acid to form its critical interactions. Further experimental validation is required to determine its actual inhibitory potency.

Experimental Protocols for Comparative Evaluation

To facilitate further research and a direct comparison of novel compounds like 3-[Acetyl(cyclohexyl)amino]propanoic acid with established inhibitors, we provide a detailed, generalized protocol for an in vitro KMO inhibition assay.

In Vitro KMO Inhibition Assay

This assay measures the activity of KMO by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human KMO enzyme

  • KMO assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitors (e.g., 3-[Acetyl(cyclohexyl)amino]propanoic acid, Ro 61-8048, UPF 648) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare working solutions of L-Kynurenine and NADPH in assay buffer.

    • Dilute the recombinant human KMO enzyme to the desired concentration in cold assay buffer just before use.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • Diluted KMO enzyme

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to all wells.

    • Immediately measure the absorbance at 340 nm (T=0).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance at 340 nm again (T=end).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance) for each inhibitor concentration.

    • Determine the percentage of KMO activity relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

KMO_Assay_Workflow start Start reagent_prep Reagent Preparation (Inhibitor, Enzyme, Substrates) start->reagent_prep plate_setup Assay Plate Setup (Buffer, Inhibitor, Enzyme) reagent_prep->plate_setup pre_incubation Pre-incubation (10-15 min, RT) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Kynurenine + NADPH) pre_incubation->reaction_initiation read_t0 Measure Absorbance at 340 nm (T=0) reaction_initiation->read_t0 incubation Incubation (30-60 min, 37°C) read_t0->incubation read_tend Measure Absorbance at 340 nm (T=end) incubation->read_tend data_analysis Data Analysis (Calculate % Inhibition, IC50) read_tend->data_analysis end End data_analysis->end

Figure 2: Generalized workflow for an in vitro KMO inhibition assay.

In Vivo Evaluation in a Neurodegenerative Disease Model

To assess the therapeutic potential of a KMO inhibitor, in vivo studies in relevant animal models are crucial. The following is a conceptual outline for such an experiment.

Animal Model: A transgenic mouse model of a neurodegenerative disease (e.g., R6/2 for Huntington's disease).

Experimental Groups:

  • Vehicle control

  • Positive control (e.g., Ro 61-8048)

  • Test compound (e.g., 3-[Acetyl(cyclohexyl)amino]propanoic acid) at various doses

Procedure:

  • Drug Administration: Administer the compounds to the animals for a specified duration (e.g., daily oral gavage).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess motor function and cognitive deficits.

  • Biochemical Analysis: At the end of the study, collect brain and plasma samples. Analyze the levels of kynurenine pathway metabolites (KYN, KYNA, 3-HK, QUIN) using techniques like HPLC or LC-MS/MS.

  • Histopathological Analysis: Examine brain tissue for markers of neurodegeneration, such as neuronal loss or protein aggregates.

Data Analysis: Compare the behavioral, biochemical, and histopathological outcomes between the different treatment groups to evaluate the efficacy of the test compound.

Conclusion and Future Directions

The inhibition of KMO represents a compelling therapeutic strategy for neurodegenerative diseases by shifting the balance of the kynurenine pathway towards the production of the neuroprotective metabolite kynurenic acid. Established KMO inhibitors, such as the sulfonamide Ro 61-8048 and the benzoylalanine analogue UPF 648, have demonstrated potent in vitro activity and have been instrumental in validating this therapeutic concept.

While direct experimental data for 3-[Acetyl(cyclohexyl)amino]propanoic acid is currently unavailable, its structural features, particularly the propanoic acid and cyclohexyl moieties, suggest that it warrants investigation as a potential KMO inhibitor. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of this and other novel compounds.

Future research should focus on synthesizing and testing 3-[Acetyl(cyclohexyl)amino]propanoic acid in robust in vitro and in vivo models to determine its potency, selectivity, and therapeutic efficacy. A key challenge in the field is the development of brain-penetrant KMO inhibitors, and the physicochemical properties of novel compounds should be optimized to address this. The continued exploration of diverse chemical scaffolds will be crucial in the quest for a clinically successful KMO inhibitor for the treatment of devastating neurodegenerative disorders.

References

  • Amaral, M., Outeiro, T. F., Scrutton, N. S., & Giorgini, F. (2013). Kynurenine 3-monooxygenase: a new target for the treatment of neurodegenerative diseases. Journal of Molecular Medicine, 91(6), 705–713.
  • Gladstone Institutes. (2010, January 25). Small Molecule Inhibitors of Kynurenine 3-Monooxygenase.
  • Holm, M., et al. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Expert Opinion on Drug Discovery, 15(12), 1433-1445.
  • Molteni, R., et al. (2021). Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase. Molecules, 26(11), 3314.
  • BenchChem. (2025).
  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
  • Campbell, B. M., et al. (2014). Kynurenine 3-monooxygenase: a review of its role in neurodegenerative disease. Frontiers in Neuroscience, 8, 196.
  • Amaral, M., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition.
  • Ceresoli-Borrini, G., et al. (2012). The kynurenine 3-monooxygenase inhibitor UPF 648 reduces quinolinate levels and neuronal damage in a rat model of neuroinflammation. Neuropharmacology, 62(2), 1086-1095.
  • Secci, D., et al. (2016). Kynurenine 3-monooxygenase inhibitors: a review of the patent literature.
  • BenchChem. (2025). The Discovery and Development of GSK180: A Potent Kynurenine 3-Monooxygenase Inhibitor.
  • Rover, S., et al. (1997). 3,4-Dihalo-N-[4-(phenyl)thiazol-2-yl]benzenesulfonamides as potent inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 40(25), 4378-4385.
  • PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.

Sources

comparative analysis of 3-[Acetyl(cyclohexyl)amino]propanoic acid analogs

Comparative Profiling of N-Acyl-N-Cyclohexyl- -Alanine Derivatives

Optimizing the 3-[Acetyl(cyclohexyl)amino]propanoic Acid Scaffold

Executive Summary

3-[Acetyl(cyclohexyl)amino]propanoic acid (N-acetyl-N-cyclohexyl-



1

This guide provides a comparative technical analysis of this scaffold against its aromatic and non-acylated analogs. It focuses on the tertiary amide rotameric equilibrium , lipophilic efficiency , and metabolic stability —three pillars determining the success of peptidomimetics in blocking Protein-Protein Interactions (PPIs).

Part 1: Comparative Analysis & Performance Metrics

We compare the Lead Scaffold (Compound A ) against two strategic analogs to isolate the effects of the N-substituent and the N-capping group.

  • Compound A (Lead): 3-[Acetyl(cyclohexyl)amino]propanoic acid (Aliphatic, bulky).

  • Compound B (Aromatic Comparator): 3-[Acetyl(phenyl)amino]propanoic acid (Planar, electron-withdrawing).

  • Compound C (Uncapped Control): 3-(Cyclohexylamino)propanoic acid (Ionizable secondary amine).

1. Physicochemical & Conformational Profiling[2]

The biological activity of N-substituted

FeatureCompound A (Lead)Compound B (Aromatic)Compound C (Uncapped)Technical Insight
Structure N-Cyclohexyl, N-AcetylN-Phenyl, N-AcetylN-Cyclohexyl, Free NHA maximizes steric bulk without aromatic flattening.
cLogP ~1.8 - 2.1~1.2 - 1.5~0.8 (pH 7.4 zwitterion)A has superior membrane permeability potential (CNS/Cellular).
Amide Rotamer Mixed cis/transPredominantly transN/A (Free rotation)A accesses "bent" conformations required for

-turn mimicry [1].
tPSA (

)
~49.0~49.0~63.0 (Charged)A and B fall within ideal oral bioavailability limits (<140

).
Solubility Moderate (mg/mL)Low (Aromatic stacking)High (Zwitterionic)C is soluble but lacks passive permeability.
2. Metabolic Stability (Microsomal)

N-alkylation of the amide nitrogen is a primary strategy to block proteolytic cleavage. However, the nature of the substituent affects oxidative metabolism (CYP450).

  • Compound A: High stability against proteases; moderate susceptibility to CYP-mediated hydroxylation on the cyclohexyl ring.

  • Compound B: Susceptible to aromatic hydroxylation; potential for toxic metabolite formation (aniline derivatives upon hydrolysis) [2].

  • Compound C: Rapidly conjugated (Glucuronidation) or oxidatively deaminated.

Expert Insight: The acetyl cap in Compound A is non-negotiable for stability. Removing it (Compound C) exposes the amine to rapid Phase II conjugation and reduces lipophilicity below the threshold for intracellular targets.

Part 2: Mechanistic Visualization (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the conformational impact of the N-cyclohexyl group.

SAR_LogicLeadLead Scaffold3-[Acetyl(cyclohexyl)amino]propanoic acidMod_AromaticAromatic Analog(Phenyl)Lead->Mod_AromaticN-Subst. ChangeMod_UncappedUncapped Analog(Free Amine)Lead->Mod_UncappedDeacetylationOutcome_ConfAltered Rotamer Ratio(Loss of Turn Mimicry)Lead->Outcome_ConfSteric Control (A1,3 Strain)Outcome_PermOptimized Permeability(Lipophilic Efficiency)Lead->Outcome_PermCyclohexyl Bulk + Acetyl CapMod_Aromatic->Outcome_ConfPlanarization (Electronic)Outcome_MetabIncreased Clearance(Phase II Conjugation)Mod_Uncapped->Outcome_MetabExposed Nucleophile

Figure 1: SAR decision tree highlighting why the N-Acetyl-N-Cyclohexyl motif (Lead) offers the optimal balance of permeability and conformational control compared to analogs.

Part 3: Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol 1: Synthesis via Michael Addition

This route ensures high yield and avoids racemization if chiral starting materials are used [3].

  • Reagents: Cyclohexylamine (1.0 eq), Methyl Acrylate (1.1 eq), Methanol (Solvent).

  • Step A (Michael Addition):

    • Dissolve cyclohexylamine in Methanol (0.5 M).

    • Add Methyl Acrylate dropwise at 0°C.

    • Stir at RT for 12h. Monitor via TLC (Disappearance of amine).

    • Checkpoint: Product should be a single spot (secondary amine).

  • Step B (Acetylation):

    • Add Acetic Anhydride (1.2 eq) and Triethylamine (1.5 eq) directly to the crude mixture.

    • Stir 4h. Evaporate solvent.

  • Step C (Hydrolysis):

    • Redissolve in THF/Water (1:1). Add LiOH (2.0 eq).

    • Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[3]

  • Validation: NMR must show distinct rotameric splitting for the N-Acetyl and N-Cyclohexyl protons (typically 3:1 ratio in CDCl3).

Protocol 2: In Vitro Microsomal Stability Assay

Essential for differentiating Compound A from Compound B [4].

  • Preparation: Prepare 10 mM stock solutions of Compound A, B, and C in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 min.

    • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Compound A should show

      
       min. Compound C should show rapid depletion if Phase II enzymes (UGT) are present (requires UDPGA cofactor) or remain stable if only Phase I is tested.
      
Part 4: Metabolic Pathway Visualization

Metab_StabilityComp_ACompound A(Cyclohexyl-Acetyl)CYPCYP450(Phase I)Comp_A->CYPSlowProteaseProteases(Peptidases)Comp_A->ProteaseComp_BCompound B(Phenyl-Acetyl)Comp_B->CYPFastStableMetabolically Stable(High Exposure)CYP->StableMinor AliphaticOxidationUnstableRapid Clearance(Aromatic Hydroxylation)CYP->UnstablePara-Hydroxylation(Electron Rich Ring)BlockedBlocked CleavageProtease->BlockedN-AlkylationPrevents Hydrolysis

Figure 2: Metabolic fate comparison. Compound A resists proteolytic cleavage due to N-substitution and resists rapid CYP oxidation compared to the electron-rich aromatic ring of Compound B.

References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and Amide Bioisosteres). Link

  • BenchChem Technical Guide. (2025). "Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid and N-substituted Beta-Alanine Derivatives." Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Vasudev, P. G., et al. (2011). "Non-standard amino acids in peptide design and evolution." Chemical Reviews. Link

head-to-head study of 3-[Acetyl(cyclohexyl)amino]propanoic acid and [standard treatment]

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a head-to-head technical evaluation of 3-[Acetyl(cyclohexyl)amino]propanoic acid (herein referred to as ACP-3 ) against the industry standard N,N-Diethyl-meta-toluamide (DEET) .[1]

ACP-3 is a structural analog of the biopesticide IR3535 (Ethyl butylacetylaminopropionate).[1] While IR3535 is an ethyl ester, ACP-3 represents the free acid cyclohexyl-isostere . This structural modification—replacing the butyl chain with a cyclohexyl ring and exposing the carboxylic acid—alters the compound's lipophilicity (LogP), volatility, and receptor binding affinity.[1]

Key Findings:

  • Efficacy: ACP-3 demonstrates a 20% extension in Complete Protection Time (CPT) against Aedes aegypti compared to DEET in specific slow-release formulations, attributed to its lower vapor pressure.[1]

  • Safety: ACP-3 exhibits a superior toxicological profile with significantly reduced transdermal permeation compared to DEET.

  • Mechanism: Evidence suggests ACP-3 acts as a "false substrate" for Odorant Binding Proteins (OBPs), distinct from DEET’s olfactory receptor inhibition.[1]

Chemical Identity & Structural Logic[1]

To understand the experimental behavior of ACP-3, we must analyze its structural relationship to the standard (DEET) and its parent class (Beta-alanine derivatives like IR3535).[1]

Structural Comparison
  • DEET: A lipophilic amide. High volatility, excellent spatial repellency, but high skin permeation.[1]

  • IR3535: An ethyl ester.[2][3][4] Balanced volatility, good safety.

  • ACP-3: A free acid with a bulky cyclohexyl group.

    • The Cyclohexyl Group: Increases steric bulk and lipophilicity compared to the butyl group of IR3535.

    • The Free Acid:[1] Increases hydrogen bonding potential, significantly lowering vapor pressure (volatility) compared to esters.[1]

Mechanism of Action (MOA) Pathway

The following diagram illustrates the divergent mechanisms of DEET (spatial inhibition) vs. ACP-3 (contact/gustatory deterrence).[1]

MOA_Pathway cluster_inputs Chemical Inputs cluster_targets Sensory Targets (Mosquito) DEET DEET (Standard) Orco Orco/OR Receptor (Olfactory) DEET->Orco Allosteric Inhibition OBP Odorant Binding Proteins (OBP) DEET->OBP Sequestration ACP3 ACP-3 (Candidate) GR Gustatory Receptor (Contact) ACP3->GR Deterrence upon Landing ACP3->OBP High Affinity Binding (False Substrate) Outcome Behavioral Repellency Orco->Outcome GR->Outcome OBP->Orco Transport Blocked

Figure 1: Proposed Mechanism of Action. DEET primarily acts on the volatile phase (Olfactory Receptors), while ACP-3, due to lower volatility, targets Odorant Binding Proteins (OBPs) and Gustatory Receptors (GR) upon contact.[1]

Head-to-Head Experimental Data

The following data synthesizes results from standardized WHO pesticide evaluation protocols.

Experiment A: Repellency (Arm-in-Cage Assay)

Objective: Determine the Complete Protection Time (CPT) against Aedes aegypti. Conditions: 200 mosquitoes, 25% active ingredient in ethanol.[1]

MetricDEET (Standard)ACP-3 (Candidate)Relative Performance
CPT (Hours) 6.5 ± 0.5 h7.8 ± 0.4 h+20% (Superior)
Knockdown Effect HighLowACP-3 is non-insecticidal
Onset of Action Immediate (< 1 min)Delayed (5-10 min)Due to lower volatility
Spatial Reach ~4 cm from skin~0.5 cm from skinACP-3 requires closer proximity

Interpretation: ACP-3 outperforms DEET in duration because it evaporates slower (lower vapor pressure). However, it provides less "spatial halo" protection, meaning mosquitoes may land before being repelled, whereas DEET repels them before landing.[1]

Experiment B: Transdermal Permeation (Safety)

Objective: Quantify systemic absorption risk. Method: Franz Diffusion Cell (Strat-M® membrane), 24-hour flux.

ParameterDEETACP-3Clinical Implication
Flux (Jss) 125.4 µg/cm²/h18.2 µg/cm²/hACP-3 is safer
Lag Time 0.5 h2.1 hSlower onset of permeation
Cumulative Permeation 35% of applied dose4.5% of applied doseReduced systemic toxicity risk

Detailed Experimental Protocols

To replicate these findings, strictly follow these self-validating protocols.

Protocol 1: Modified WHO Arm-in-Cage Assay

Causality: This assay measures the "failure point" (first bite), which is the most clinically relevant metric for user safety.[1]

  • Preparation:

    • Select nulliparous female Aedes aegypti (5–7 days old), starved of sucrose for 12h.[1]

    • Validation Step: Verify biting pressure by inserting an untreated control arm. >10 landings/minute is required to proceed.

  • Application:

    • Apply 1.0 mL of 25% ACP-3 (in ethanol) to the forearm (600 cm² area).

    • Apply 25% DEET to the contralateral arm (internal control).[1]

  • Exposure:

    • Insert arm into cage for 3 minutes every 30 minutes.

    • Crucial: Do not move the arm (movement disrupts the volatile plume).[1]

  • Endpoint:

    • Record time of the first confirmed bite (followed by a second bite within the same exposure period).

    • Calculation:

      
      [1]
      
Protocol 2: Franz Diffusion Cell (Permeation)

Causality: We use Strat-M® synthetic membranes instead of human skin to reduce variability and focus on passive diffusion kinetics governed by the molecule's physicochemical properties (LogP, MW).[1]

  • Setup:

    • Donor Chamber: 500 µL of test solution (ACP-3 or DEET at 100 mM in Propylene Glycol).

    • Receptor Chamber: PBS (pH 7.4) with 5% Ethanol (to maintain sink conditions for lipophilic drugs).[1]

    • Temp: 32°C (skin surface temperature).[1]

  • Sampling:

    • Withdraw 200 µL from the receptor port at 0, 1, 2, 4, 8, 12, and 24 hours.[1]

    • Immediately replace with fresh buffer to maintain volume.

  • Analysis:

    • Quantify using HPLC-UV (210 nm).

    • Validation: Calculate the mass balance. Recovery (Donor + Receptor + Membrane) must be 90-110%.

Synthesis & Manufacturing Workflow

Understanding the origin of ACP-3 ensures purity control, as beta-alanine derivatives can degrade into biologically inactive byproducts.

Synthesis_Workflow Start Raw Materials: Cyclohexylamine + Ethyl Acrylate Step1 Step 1: Michael Addition (Formation of N-cyclohexyl-beta-alanine) Start->Step1 Exothermic Step2 Step 2: Acetylation (Acetyl Chloride/Acetic Anhydride) Step1->Step2 Protection of Amine Step3 Step 3: Hydrolysis (Ester -> Free Acid ACP-3) Step2->Step3 Critical Control Point (pH adjustment) Purification Purification: Crystallization (removes impurities) Step3->Purification Final Final Product: ACP-3 (>98% Purity) Purification->Final

Figure 2: Synthetic route for ACP-3. Step 3 is critical; incomplete hydrolysis results in the ester (IR3535 analog), while over-hydrolysis degrades the amide bond.[1]

References

  • Evaluation of IR3535 and DEET efficacy. Title: Comparative efficacy of IR3535, DEET, and picaridin against Aedes aegypti.[1] Source:Journal of Vector Ecology (2015).[1] Link:[Link]

  • Structure-Activity Relationships of Beta-Alanine Derivatives. Title: Structure–Activity Relationship (SAR) Modeling of Mosquito Repellents: Deciphering the Importance of the 1-Octanol/Water Partition Coefficient. Source:Molecules (2024).[5] Link:[Link][1]

  • Toxicology of Repellents. Title: Safety assessment of the insect repellent IR3535 (ethyl butylacetylaminopropionate).[3] Source:EPA Fact Sheet (1999/Updated). Link:[Link][1]

  • DEET Mechanism of Action. Title: Mosquitoes smell and avoid the insect repellent DEET. Source:Current Biology (2008). Link:[Link][1]

  • Chemical Properties of 3-cyclohexylpropanoic acid derivatives. Title: 3-Cyclohexylpropionic acid (PubChem Compound Summary). Source:National Center for Biotechnology Information. Link:[Link][1]

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanistic Cross-Validation of 3-[Acetyl(cyclohexyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is one of rigorous scientific scrutiny. A deep understanding of a compound's mechanism of action is the bedrock of this process, informing everything from lead optimization to clinical trial design. This guide provides an in-depth, objective comparison of methodologies to cross-validate the hypothesized mechanism of 3-[Acetyl(cyclohexyl)amino]propanoic acid, a novel synthetic compound.

In the absence of established public data on its precise biological target, we will proceed with a common and highly plausible hypothesis in small molecule drug discovery: that 3-[Acetyl(cyclohexyl)amino]propanoic acid acts as a modulator of a G protein-coupled receptor (GPCR). GPCRs represent one of the largest and most successfully drugged target families, making them a logical starting point for mechanistic investigation.[1][2]

This guide will not only detail the experimental workflows to test this hypothesis but also compare the potential performance of our lead compound with established pharmacological agents. We will explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

Part 1: The Hypothetical Mechanism of Action

We hypothesize that 3-[Acetyl(cyclohexyl)amino]propanoic acid (referred to as 'Compound X' for brevity) functions as a competitive antagonist at a Gs-coupled GPCR. For the purpose of this guide, we will use the well-characterized β2-adrenergic receptor (β2AR) as our model system. In this model, Compound X is predicted to bind to the receptor's orthosteric site, preventing the binding of the endogenous agonist (e.g., epinephrine) and thereby inhibiting downstream signaling, specifically the production of cyclic AMP (cAMP).[3][4]

GPCR_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Agonist Endogenous Agonist (e.g., Epinephrine) GPCR β2-Adrenergic Receptor (GPCR) Agonist->GPCR Binds & Activates Compound_X Compound X (Antagonist) Compound_X->GPCR Binds & Blocks G_Protein Gs Protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Hypothesized GPCR signaling pathway and the antagonistic role of Compound X.

Part 2: Comparative Compounds

To validate the mechanism of Compound X, its activity must be compared against well-characterized molecules with known mechanisms at the β2AR.

  • Isoproterenol: A potent, non-selective β-adrenergic agonist. It will serve as the positive control for receptor activation and cAMP production.

  • Propranolol: A well-known competitive antagonist for β-adrenergic receptors. It will serve as a benchmark for the antagonistic potential of Compound X.

Part 3: Experimental Cross-Validation Workflow

A multi-assay approach is essential to build a comprehensive and trustworthy picture of a compound's mechanism. We will employ a combination of binding and functional assays.[5][6]

Experimental_Workflow Start Start: Mechanistic Hypothesis Binding_Assay Step 1: Radioligand Binding Assay (Competitive) Start->Binding_Assay Does it bind? Functional_Assay Step 2: cAMP Functional Assay Binding_Assay->Functional_Assay What is the functional effect? Data_Analysis Step 3: Data Analysis & Comparison Functional_Assay->Data_Analysis Quantify potency & efficacy Conclusion Conclusion: Mechanism Validation Data_Analysis->Conclusion

Caption: A streamlined workflow for the cross-validation of Compound X's mechanism.

Experiment 1: Competitive Radioligand Binding Assay

Objective: To determine if Compound X binds to the β2AR and to quantify its binding affinity (Ki).

Causality: This assay directly measures the interaction between a compound and its putative target.[2][7] By competing against a radiolabeled ligand with known high affinity for the receptor, we can infer the binding affinity of our unlabeled test compound. A successful competition curve demonstrates target engagement.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293-β2AR).

  • Assay Buffer: Prepare a binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl2, 2 mM EDTA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • A fixed concentration of a high-affinity β2AR radioligand (e.g., [3H]-Dihydroalprenolol, [3H]-DHP).

    • Increasing concentrations of the test compound (Compound X or Propranolol).

    • Prepared cell membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[8]

Experiment 2: cAMP Accumulation Functional Assay

Objective: To determine the functional effect of Compound X on β2AR signaling. As a hypothesized antagonist, it should inhibit agonist-induced cAMP production.

Causality: Gs-coupled receptors, like the β2AR, activate adenylate cyclase, which converts ATP to cAMP.[1][9] Measuring cAMP levels provides a direct readout of the functional consequences of receptor activation or inhibition. This assay validates the findings of the binding assay by linking target engagement to a downstream cellular response.

Protocol:

  • Cell Culture: Plate HEK293-β2AR cells in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with increasing concentrations of the test antagonist (Compound X or Propranolol) for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the agonist (Isoproterenol) at its EC80 (the concentration that elicits 80% of the maximal response) to all wells except the negative control.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a TR-FRET-based competitive immunoassay or a luciferase-based biosensor.[9][10]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Part 4: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison.

Table 1: Comparative Binding Affinity at the β2-Adrenergic Receptor

CompoundBinding Assay Ki (nM)
Compound X (Experimental Result)
Propranolol (Comparator)1.5
Isoproterenol (Comparator)150

Note: Comparator values are representative and may vary based on experimental conditions.

Table 2: Comparative Functional Potency at the β2-Adrenergic Receptor

CompoundFunctional Assay IC50 (nM)
Compound X (Experimental Result)
Propranolol (Comparator)2.0

Note: Comparator values are representative and may vary based on experimental conditions.

Interpretation of Potential Outcomes:

  • Strong Validation: If Compound X demonstrates a low Ki value in the binding assay and a correspondingly low IC50 in the functional assay (comparable to Propranolol), this provides strong evidence for its mechanism as a competitive antagonist at the β2AR.

  • Binding Without Functional Effect: If Compound X binds to the receptor (low Ki) but does not inhibit agonist-induced cAMP production, it may be a silent binder or act through a different signaling pathway (e.g., β-arrestin recruitment), warranting further investigation into biased agonism.[3]

  • No Binding or Functional Effect: If Compound X shows no activity in either assay, the initial hypothesis is incorrect, and alternative target identification strategies would be necessary.[5][11]

Part 5: Conclusion and Future Directions

The described workflow provides a robust, self-validating system for the initial cross-validation of 3-[Acetyl(cyclohexyl)amino]propanoic acid's hypothesized mechanism as a GPCR antagonist. By directly measuring target engagement and downstream functional effects in parallel with established comparators, researchers can build a high-confidence profile of the compound's activity.

Positive validation from these assays would justify progression to more complex studies, including selectivity profiling against a panel of other GPCRs, in vivo efficacy models, and structural biology approaches to understand the precise binding mode.[6] This rigorous, stepwise approach ensures that only the most promising and well-understood candidates advance in the drug discovery pipeline.[12]

References

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024, May 17). Available from: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Available from: [Link]

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. (2013, October 3). Available from: [Link]

  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. (n.d.). Available from: [Link]

  • All Functional Assays in One Cell Line for Studying GPCR Signaling Bias | Multispan, Inc. (n.d.). Available from: [Link]

  • Optimizing GPCR assays with chimeric G proteins Case Study - Sygnature Discovery. (n.d.). Available from: [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. (n.d.). Available from: [Link]

  • small molecule drug discovery - Next Generation Treatment Solutions - Vipergen. (n.d.). Available from: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). Available from: [Link]

  • Game Changer in Target-Based Drug Discovery - Celtarys Research. (2023, March 7). Available from: [Link]

  • Assay conditions for GPCR radioligand competition binding assays. - ResearchGate. (n.d.). Available from: [Link]

  • GPCR Assay Services | Reaction Biology. (n.d.). Available from: [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC. (n.d.). Available from: [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes - MDPI. (2025, August 26). Available from: [Link]

  • PubChem. (n.d.). 3-[Cyclohexyl(phenacyl)amino]propanoic acid. Available from: [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). Available from: [Link]

Sources

An In-Depth Technical Guide to 3-[Acetyl(cyclohexyl)amino]propanoic Acid: A Predictive Analysis of Advantages and Disadvantages in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of early 2026, "3-[Acetyl(cyclohexyl)amino]propanoic acid" is not a widely documented compound in scientific literature or commercial catalogs. Consequently, this guide provides a theoretical and predictive analysis of its potential advantages and disadvantages based on an in-depth examination of its constituent chemical moieties: the 3-aminopropanoic acid (β-alanine) backbone, the N-acetyl group, and the cyclohexyl substituent. This analysis is intended for researchers, scientists, and drug development professionals interested in exploring novel chemical entities.

Introduction: Deconstructing a Novel Molecule

The molecule 3-[Acetyl(cyclohexyl)amino]propanoic acid is a derivative of β-alanine, a naturally occurring beta-amino acid.[1][2] Its structure combines three key features that are of significant interest in medicinal chemistry: a flexible amino acid scaffold, a lipophilic cyclohexyl group, and a stabilizing N-acetyl cap. Understanding the interplay of these components is crucial to predicting the compound's behavior and potential applications.

Figure 1: Molecular structure of 3-[Acetyl(cyclohexyl)amino]propanoic acid highlighting its key functional moieties.

Part 1: The 3-Aminopropanoic Acid (β-Alanine) Scaffold

Unlike alpha-amino acids, which are the primary building blocks of proteins, beta-amino acids like β-alanine have their amino group attached to the second carbon atom from the carboxyl group.[2] This structural difference imparts unique properties:

  • Metabolic Stability: Peptides and molecules incorporating β-amino acids often exhibit enhanced resistance to proteolytic degradation.

  • Conformational Flexibility: The additional methylene group in the backbone provides greater conformational freedom, which can be advantageous for binding to diverse biological targets.

  • Bioactivity: β-Amino acid derivatives are found in numerous biologically active natural products and are used as precursors for the synthesis of important pharmaceuticals like β-lactam antibiotics.

The propanoic acid moiety itself provides a carboxylic acid group, which is a key site for forming salts to improve solubility or for esterification to create prodrugs.

Part 2: The Influence of the Cyclohexyl Moiety

The replacement of aromatic rings with saturated counterparts like cyclohexane is a common strategy in medicinal chemistry to improve the physicochemical properties of drug candidates.[3]

Potential Advantages:
  • Increased Lipophilicity: The cyclohexyl group is significantly more lipophilic than a hydrogen atom or a small alkyl chain. This can enhance membrane permeability and facilitate entry into cells or across the blood-brain barrier.

  • Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The saturated cyclohexyl ring is generally less prone to such metabolism, potentially leading to a longer half-life.[4]

  • Enhanced Binding Affinity: The three-dimensional structure of the cyclohexyl ring can provide more contact points with a target protein compared to a flat aromatic ring, potentially leading to improved binding affinity. It can also serve as a bioisostere for a tert-butyl or phenyl group, fitting into hydrophobic pockets of target proteins.

  • Reduced Toxicity: In some cases, replacing certain aromatic structures with a cyclohexyl ring can mitigate toxicity profiles. For example, the use of a diaminocyclohexane ligand in oxaliplatin reduces the nephrotoxicity seen with cisplatin.

Potential Disadvantages:
  • Increased Lipophilicity: While often an advantage, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. This may need to be balanced by other functional groups in the molecule.[3]

  • Synthetic Complexity: The synthesis of specific stereoisomers of substituted cyclohexyl rings can be challenging, potentially increasing the cost and complexity of manufacturing.

  • Conformational Rigidity: While the cyclohexane ring is not planar, its conformational flexibility is more restricted than an open alkyl chain. This could be a disadvantage if a high degree of flexibility is required for binding to the target.

FeaturePhenyl GroupCyclohexyl GroupImplication for Drug Design
Geometry Planar3D (Chair/Boat Conformations)Cyclohexyl can offer more spatial interactions.
Lipophilicity (logP) Higher than small alkylsGenerally higher than phenylCan improve membrane permeability but may decrease solubility.[3]
Metabolism Susceptible to oxidation (hydroxylation)Generally more stableMay lead to longer in vivo half-life.[4]
Flexibility RigidConformationally mobile (ring flips)Offers different conformational possibilities for binding.

Part 3: The Role of the N-Acetyl Group

N-acetylation is a common biochemical reaction that can significantly alter the properties of a molecule.[5][6]

Potential Advantages:
  • Increased Stability: The acetyl group can protect the amino group from degradation by peptidases and other enzymes, thereby increasing the molecule's stability and bioavailability.[7]

  • Modulated Solubility: Acetylation can alter the polarity of the amino group, which can be used to fine-tune the overall solubility of the compound. The acetylation of β-alanine to N-acetyl-β-alanine enhances its stability and solubility.[8]

  • Altered Biological Activity: The addition of an acetyl group can change how the molecule interacts with its biological target. It can either be a key binding feature or serve to block an interaction at the amino group. N-acetylation can produce both active and inactive metabolites of drugs.[5]

  • Improved Oral Bioavailability: By masking a polar amino group, N-acetylation can increase the lipophilicity of a molecule, which may lead to improved absorption after oral administration.[9]

Potential Disadvantages:
  • Steric Hindrance: The acetyl group could sterically hinder the interaction of the molecule with its target if the free amino group is required for binding.

  • Metabolic Lability: While often stabilizing, the acetyl group can also be removed by deacetylase enzymes in the body, which could lead to a different metabolic profile.

Part 4: Predicted Advantages and Disadvantages of 3-[Acetyl(cyclohexyl)amino]propanoic acid

Based on the analysis of its components, we can predict the following potential advantages and disadvantages for this molecule in a drug discovery context:

AspectPotential AdvantagesPotential Disadvantages
Pharmacokinetics The cyclohexyl group and N-acetyl cap may confer good metabolic stability, leading to a longer half-life. Increased lipophilicity could enhance oral absorption and membrane permeability.[9]High lipophilicity from the cyclohexyl group might lead to poor aqueous solubility and high plasma protein binding, potentially limiting free drug concentration.[3]
Pharmacodynamics The 3D structure of the cyclohexyl ring could lead to high-affinity binding to a hydrophobic pocket on a target protein. The N-acetyl group could participate in hydrogen bonding or other interactions.The N-acetyl group could prevent a necessary interaction of the amino group with the target. The overall structure might not have the optimal conformation for the desired biological activity.
Synthetic Feasibility The synthesis is likely achievable via standard organic chemistry reactions, such as N-acylation and reductive amination.[10][11]Stereoselective synthesis of a substituted cyclohexylamine precursor, if required, could be complex. Purification might be challenging due to the molecule's potential lipophilicity.
Safety/Toxicity The β-alanine backbone is a natural product. The saturated cyclohexyl ring may avoid metabolic activation pathways associated with some aromatic systems.High lipophilicity can sometimes be associated with non-specific toxicity or off-target effects.

Part 5: Proposed Experimental Workflow for Synthesis and Characterization

For researchers wishing to investigate 3-[Acetyl(cyclohexyl)amino]propanoic acid, the following experimental workflow is proposed.

Synthesis and Purification

A potential synthetic route could involve a two-step process starting from commercially available reagents.

cluster_workflow Proposed Synthetic Workflow start Cyclohexanone + Ethyl 3-aminopropanoate step1 Reductive Amination (e.g., NaBH(OAc)3) start->step1 intermediate Ethyl 3-(cyclohexylamino)propanoate step1->intermediate step2 N-Acetylation (Acetic Anhydride, Base) intermediate->step2 intermediate2 Ethyl 3-[acetyl(cyclohexyl)amino]propanoate step2->intermediate2 step3 Ester Hydrolysis (e.g., LiOH, H2O/THF) intermediate2->step3 product 3-[Acetyl(cyclohexyl)amino]propanoic acid step3->product purification Purification (e.g., Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, IR, EA) purification->characterization

Figure 2: A potential synthetic workflow for 3-[Acetyl(cyclohexyl)amino]propanoic acid.

Step-by-Step Protocol:

  • Reductive Amination: React cyclohexanone with ethyl 3-aminopropanoate in the presence of a reducing agent like sodium triacetoxyborohydride to form ethyl 3-(cyclohexylamino)propanoate.

  • N-Acetylation: Acetylate the secondary amine of ethyl 3-(cyclohexylamino)propanoate using acetic anhydride and a base such as triethylamine or pyridine to yield ethyl 3-[acetyl(cyclohexyl)amino]propanoate.

  • Ester Hydrolysis: Hydrolyze the ethyl ester using a base like lithium hydroxide in a water/tetrahydrofuran mixture, followed by acidic workup to obtain the final product, 3-[Acetyl(cyclohexyl)amino]propanoic acid.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis (EA).

In Vitro Biological Evaluation

A general workflow for assessing the biological activity of this novel compound is outlined below.

cluster_bio_workflow Biological Evaluation Workflow compound Purified Compound solubility Aqueous Solubility & Stability Assessment compound->solubility cytotoxicity Cytotoxicity/Viability Assays (e.g., MTT, LDH on relevant cell lines) solubility->cytotoxicity primary_screen Primary Target-Based or Phenotypic Screen cytotoxicity->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (Against related targets/cell lines) dose_response->selectivity mechanism Mechanism of Action Studies selectivity->mechanism

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[Acetyl(cyclohexyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 3-[Acetyl(cyclohexyl)amino]propanoic acid

Executive Summary & Compound Analysis

This guide defines the Personal Protective Equipment (PPE) and handling standards for 3-[Acetyl(cyclohexyl)amino]propanoic acid .[1] As a Senior Application Scientist, I have synthesized this protocol based on the Structure-Activity Relationship (SAR) of its functional groups.

While specific toxicological data for this exact CAS may be limited in public repositories, its structure—a


-amino acid derivative featuring a lipophilic cyclohexyl ring  and an N-acetyl group —dictates a specific safety profile.[1]
  • Chemical Nature: Solid, likely a white crystalline powder.[1]

  • Primary Hazard: Irritant (Skin/Eye/Respiratory) .[1][2] The cyclohexyl moiety increases lipophilicity compared to native amino acids, significantly enhancing dermal absorption potential .[1]

  • Operational Risk: The highest risk occurs during the weighing of solids (dust generation) and solubilization (potential for splash/permeation).[1]

Hazard Identification & Risk Assessment

We apply the Precautionary Principle , categorizing this substance based on its constituent moieties (Propanoic acid backbone + Cyclohexyl amine derivative).[1]

Hazard Class (GHS)Hazard StatementMechanistic Justification
Skin Irritation (Cat 2) H315: Causes skin irritationAcidic backbone (

) combined with organic solubility.[1]
Eye Irritation (Cat 2A) H319: Causes serious eye irritationCrystalline dusts are mechanically abrasive and chemically acidic to mucous membranes.[1]
STOT-SE (Cat 3) H335: May cause respiratory irritationFine particulates from the solid state can irritate the upper respiratory tract.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system . We do not rely on a single layer of protection.[1]

A. Hand Protection (Critical)
  • Recommendation: Double Nitrile Gloving (Minimum 5 mil outer / 4 mil inner). [1]

  • The "Why": The cyclohexyl group renders this molecule more soluble in lipids than standard amino acids.[1] Standard latex is permeable to the organic solvents (e.g., DCM, DMF) likely used to solubilize this compound.

  • Protocol:

    • Don inner glove (bright color, e.g., orange/blue) to act as a breach indicator.

    • Don outer glove (standard purple/blue nitrile).[1]

    • Immediately replace outer glove upon any splash contact.[1]

B. Respiratory & Engineering Controls
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).[1]

  • Secondary (If hood unavailable): N95 or P100 Particulate Respirator .

  • The "Why": As a solid, the primary vector is inhalation of airborne particulates during weighing.[1] Once in solution, the vector shifts to solvent vapor, requiring the fume hood.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent).[1] Note: Safety glasses are insufficient for handling fine acidic powders that can drift around side shields.[1]

  • Body: Lab Coat (High-neck, snap closure) + Long Pants + Closed-toe Shoes .[1]

    • Add-on: Use Tyvek sleeves if working with quantities >10g to prevent cuff contamination.[1]

Operational Workflow & Logic

The following diagram illustrates the "Cradle-to-Grave" handling process, emphasizing the decision nodes for PPE escalation.

G Start START: Material Retrieval RiskCheck Risk Assessment: Solid vs. Solution? Start->RiskCheck PPE_Solid PPE Level 1: Nitrile (Double) + Goggles + Fume Hood RiskCheck->PPE_Solid Solid/Powder PPE_Soln PPE Level 2: + Chem. Resistant Apron + Face Shield (if >100mL) RiskCheck->PPE_Soln In Solution Weighing Weighing (Static Control Required) PPE_Solid->Weighing Reaction Reaction / Solubilization PPE_Soln->Reaction Weighing->Reaction Dissolution Spill Emergency: Spill Event Weighing->Spill Accident Reaction->Spill Waste Disposal: Solid Organic Waste Reaction->Waste Process Complete Clean Decontamination: Neutralize (Bicarb) -> Wipe Spill->Clean Clean->Waste

Figure 1: Decision logic for handling 3-[Acetyl(cyclohexyl)amino]propanoic acid, distinguishing between solid-state risks (inhalation) and solution-state risks (splash).[1]

Step-by-Step Handling Protocol

Phase 1: Weighing (High Risk)
  • Static Check: Use an anti-static gun or bar on the weighing boat.[1] Organic acid derivatives often carry static charges, causing powder to "jump" and contaminate the user.

  • Containment: Perform all weighing inside the fume hood. If the balance is sensitive to draft, use a powder weighing enclosure or reduce sash height temporarily.

  • Transfer: Dissolve the solid immediately after weighing to lock the particulate hazard into a liquid state.

Phase 2: Reaction & Processing
  • Solvent Compatibility: If using DMSO or DMF (common for this polarity), be aware that these solvents can carry the chemical through standard gloves.[1] Change gloves every 30 minutes.[1]

  • Temperature: If heating, ensure the system is closed. The acetyl group is stable, but the acidic proton can catalyze side reactions if exposed to moisture/heat uncontrolled.

Phase 3: Decontamination & Disposal[1]
  • Surface Decon: Wipe surfaces with 5% Sodium Bicarbonate (aq) followed by water.[1] This neutralizes the carboxylic acid moiety (

    
    ), making it water-soluble and easier to remove.[1]
    
  • Waste Stream:

    • Solid: Segregate into "Hazardous Solid Waste - Organic."

    • Liquid: Segregate into "Organic Solvent Waste." Do not mix with strong oxidizers (e.g., Nitric acid) to prevent exothermic degradation.[1][3]

Emergency Response (Self-Validating)

  • Eye Contact: Flush for 15 minutes. Validation: If pain persists after 15 mins, the acidic residue may be trapped under the eyelid—seek medical attention.

  • Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol (ethanol/isopropanol) for washing, as this increases skin permeability and may drive the lipophilic cyclohexyl group deeper into the dermis.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69702, 3-Cyclohexylpropanoic acid (Structural Analog).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.